DJ-1-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[2-(2-chlorophenoxy)ethyl]indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3/c17-12-6-2-4-8-14(12)21-10-9-18-13-7-3-1-5-11(13)15(19)16(18)20/h1-8H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTRWQQRKDITBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CCOC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Mechanism of Action of DJ-1-IN-1
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of the mechanism of action for DJ-1-IN-1, a covalent inhibitor of Parkinson's disease-associated protein DJ-1. The information herein is compiled from foundational research and is intended to provide a comprehensive understanding of its biochemical interaction, binding kinetics, and the experimental methodologies used for its characterization.
Core Mechanism of Action
This compound is an inhibitor that achieves its function through direct, covalent modification of the DJ-1 protein. The primary mechanism involves the formation of a covalent bond with the sulfur atom of the catalytically critical Cysteine 106 (Cys106) residue located within a prominent binding pocket of DJ-1.[1] Virtually all proposed functions of DJ-1, including its enzymatic, neuroprotective, and redox-sensing activities, are linked to the reactivity of this Cys106 residue.[1] By irreversibly binding to this site, this compound effectively inactivates the protein, leading to an impairment of its cellular functions.[1]
The interaction is highly specific, and structural studies have confirmed that this compound binds tightly within the Cys106 pocket.[1] The binding event is thermodynamically favorable, driven by a strong exothermic enthalpy change, which overcomes an unfavorable entropy change.[1] This covalent modification leads to a measurable increase in the thermal stability of the DJ-1 protein.[1]
Caption: Covalent inhibition of DJ-1 by this compound.
Quantitative Data Summary
The binding and inhibitory properties of this compound and its optimized derivatives have been quantified through various biophysical and enzymatic assays. The data below is summarized from the initial discovery and optimization studies.[1] "Compound 1" represents the initial validated hit, analogous to this compound, while "Compound 15" and "Compound 16" are second-generation, optimized inhibitors.
| Parameter | Compound 1 (this compound) | Compound 15 | Compound 16 |
| Binding Affinity (KD) | ~3 µM | ~100 nM | ~100 nM |
| Inhibitory Potency (IC50) | Not explicitly stated for Cpd 1 | ~300 nM | ~300 nM |
| Enthalpy of Binding (ΔH) | -11.6 ± 0.1 kcal mol-1 | Not Reported | Not Reported |
| Entropy of Binding (-TΔS) | 4.1 kcal mol-1 | Not Reported | Not Reported |
| Thermal Stability Shift (ΔTM) | +1.8 °C | Not Reported | Not Reported |
Signaling and Functional Consequences
The Cys106 residue of DJ-1 is a critical sensor of oxidative stress.[2] Its oxidation state dictates the protein's function and localization. By blocking this residue, this compound prevents the protein from responding to oxidative insults and performing its protective roles. These roles include:
-
Antioxidant Defense: DJ-1 normally scavenges reactive oxygen species (ROS) through the oxidation of Cys106.[3][4] Inhibition by this compound abrogates this direct protective mechanism.
-
Transcriptional Regulation: DJ-1 stabilizes and promotes the nuclear translocation of Nrf2, a master regulator of antioxidant gene expression.[5][6] This pathway is impaired upon Cys106 modification.
-
Mitochondrial Function: DJ-1 translocates to the mitochondria under stress to maintain the activity of mitochondrial complex I and reduce ROS production.[5][7] This protective translocation and function is dependent on the state of Cys106.
-
Enzymatic Activity: DJ-1 possesses glyoxalase and deglycase activities, detoxifying harmful metabolic byproducts like methylglyoxal.[1][5] this compound has been shown to inhibit this deglycase activity.[1]
Caption: Functional consequences of DJ-1 inhibition.
Detailed Experimental Protocols
The following sections detail the methodologies used to characterize the mechanism of action of this compound.
Isothermal Titration Calorimetry (ITC)
ITC was used to determine the thermodynamic parameters of the binding between this compound and the DJ-1 protein.[1]
-
Objective: To measure the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the protein-inhibitor interaction.
-
Instrumentation: A high-sensitivity isothermal titration calorimeter.
-
Protocol:
-
Sample Preparation: Recombinant DJ-1 protein is extensively dialyzed against the experimental buffer (e.g., 100 mM potassium phosphate, pH 7.0) to ensure buffer matching. The inhibitor is dissolved in the same final dialysis buffer, with a small percentage of DMSO if required for solubility.
-
Concentrations: The protein concentration in the sample cell is typically set in the range of 10-100 µM. The inhibitor concentration in the syringe is set to be 10-20 times higher than the protein concentration to ensure saturation is reached.
-
Titration: The inhibitor solution is injected in small, precise aliquots (e.g., 2-5 µL) from the syringe into the protein solution in the sample cell at a constant temperature.
-
Data Acquisition: The heat released or absorbed upon each injection is measured as a differential power signal between the sample and reference cells.
-
Data Analysis: The resulting thermogram (heat per injection vs. molar ratio) is integrated and fitted to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters KD, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.
-
Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, was employed to assess the change in thermal stability of DJ-1 upon inhibitor binding.[1]
-
Objective: To determine the melting temperature (TM) of the DJ-1 protein in the absence and presence of this compound. A positive shift in TM indicates ligand binding and stabilization.
-
Instrumentation: A real-time PCR instrument capable of monitoring fluorescence over a temperature gradient.
-
Protocol:
-
Reaction Mixture: A solution is prepared containing purified DJ-1 protein (e.g., 2 µM), a fluorescent dye (e.g., SYPRO Orange at 5x concentration) that binds to hydrophobic regions of unfolded proteins, and the experimental buffer.
-
Ligand Addition: The reaction is performed in parallel with and without the addition of this compound (e.g., at 10-fold molar excess).
-
Thermal Denaturation: The samples are heated in the instrument with a steady temperature ramp (e.g., from 25 °C to 95 °C at a rate of 1 °C/min).
-
Fluorescence Monitoring: Fluorescence intensity is recorded at each temperature point. As the protein unfolds, it exposes hydrophobic cores, causing the dye to bind and fluoresce.
-
Data Analysis: The resulting melting curve (fluorescence vs. temperature) is plotted. The TM is determined by fitting the curve to a Boltzmann equation, representing the midpoint of the unfolding transition. The change in melting temperature (ΔTM) is calculated as TM(protein + inhibitor) - TM(protein alone).
-
DJ-1 Enzymatic Activity Assay
The inhibitory effect of this compound on the enzymatic activity of DJ-1 was quantified using a spectrophotometric assay.[1]
-
Objective: To determine the IC50 value of this compound by measuring its ability to inhibit the DJ-1-catalyzed reaction.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Protocol:
-
Reaction Buffer: The assay is conducted in a suitable buffer, such as 100 mM potassium phosphate at pH 7.0.[1]
-
Enzyme and Substrate: A fixed concentration of DJ-1 protein (e.g., 0.5 µM) and its substrate, phenylglyoxal (e.g., 2 µM), are used.[1]
-
Inhibitor Concentrations: A range of concentrations of this compound is prepared (e.g., from 1.0 nM to 30 µM).[1]
-
Reaction Monitoring: The reaction is initiated by adding the enzyme to a mixture of the substrate and inhibitor. The disappearance of the phenylglyoxal substrate is monitored over time by measuring the decrease in absorbance at 250 nm.[1]
-
Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. These rates are then plotted against the logarithm of the inhibitor concentration. The resulting sigmoidal dose-response curve is fitted to determine the IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%.[1]
-
X-ray Crystallography
X-ray crystallography was used to obtain a high-resolution structure of the DJ-1 protein in complex with the inhibitor, confirming the binding site and covalent nature of the interaction.[1]
-
Objective: To elucidate the three-dimensional structure of the DJ-1/DJ-1-IN-1 complex and identify the specific atomic interactions.
-
Protocol:
-
Crystallization: Crystals of the apo-DJ-1 protein are first grown using techniques such as vapor diffusion.
-
Complex Formation (Soaking): The grown apo-crystals are transferred to a solution containing the crystallization buffer supplemented with a high concentration of this compound (e.g., 2-40 mM). The crystals are soaked in this solution for a defined period to allow the inhibitor to diffuse into the crystal lattice and bind to the protein.[1]
-
Cryo-protection and Data Collection: The soaked crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are then collected at a synchrotron source.
-
Structure Solution and Refinement: The diffraction data are processed, and the structure is solved using molecular replacement with a known DJ-1 structure as a search model. The resulting electron density maps are inspected to confirm the presence and orientation of the bound inhibitor. The covalent bond between the inhibitor and the Cys106 residue is explicitly modeled and the entire structure is refined to yield a high-resolution atomic model.[1]
-
Caption: Workflow for characterizing this compound.
References
- 1. Unraveling Protein Stability with Differential Scanning Fluorimetry - Creative Proteomics [iaanalysis.com]
- 2. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 3. A Glutathione-independent Glyoxalase of the DJ-1 Superfamily Plays an Important Role in Managing Metabolically Generated Methylglyoxal in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deglycase-activity oriented screening to identify DJ-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Differential Scanning Fluorimetry (DSF) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 7. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of the DJ-1 Protein in Neurodegeneration: A Technical Guide
Executive Summary: The protein DJ-1, encoded by the PARK7 gene, has emerged as a critical player in the landscape of neurodegenerative diseases, most notably Parkinson's Disease (PD) and increasingly in other conditions such as Alzheimer's Disease (AD). Initially identified as an oncogene, its loss-of-function mutations are now unequivocally linked to early-onset, autosomal recessive parkinsonism. DJ-1 is a multifunctional, redox-sensitive protein that acts as a central hub for cellular defense mechanisms. Its primary roles include combating oxidative stress, maintaining mitochondrial homeostasis, regulating pro-survival signaling pathways, and acting as a molecular chaperone. This technical guide provides an in-depth exploration of DJ-1's core functions, the signaling cascades it modulates, and its direct implications for neurodegeneration, tailored for researchers, scientists, and drug development professionals.
Core Functions of the DJ-1 Protein
DJ-1 is a highly conserved, ubiquitously expressed protein that forms a homodimer under physiological conditions.[1][2] It is localized throughout the cell—in the cytoplasm, nucleus, and mitochondria—and can translocate between these compartments in response to cellular stress.[3][4] Its multifaceted nature is central to its neuroprotective capabilities.
Oxidative Stress Sensor and Antioxidant
A primary and well-established function of DJ-1 is its role as a sensor and scavenger of reactive oxygen species (ROS).[5][6] This activity is critically dependent on a highly conserved cysteine residue at position 106 (Cys-106).[3] Under conditions of oxidative stress, the thiol group of Cys-106 can be oxidized to sulfinic acid (-SO₂H) and sulfonic acid (-SO₃H).[7] This oxidative modification is not a sign of damage but rather a mechanism of activation, enabling DJ-1 to regulate downstream protective pathways.[7][8] DJ-1's antioxidant properties are exerted through several mechanisms:
-
Direct Scavenging: DJ-1 can directly eliminate peroxides through a process of self-oxidation.[5]
-
Upregulation of Antioxidant Defenses: It stabilizes and promotes the activity of Nrf2, the master transcriptional regulator of the antioxidant response.
-
Glutathione Synthesis: DJ-1 upregulates the expression of enzymes involved in glutathione (GSH) synthesis, a key cellular antioxidant.[9][10]
Mitochondrial Homeostasis
Mitochondrial dysfunction is a cornerstone of neurodegenerative pathology.[8][11] DJ-1 is crucial for maintaining mitochondrial health and function.[12][13] A portion of cellular DJ-1 is located in the mitochondrial matrix and intermembrane space, and it translocates from the cytoplasm to the mitochondria during oxidative stress.[4][14] Its roles in the mitochondria include:
-
Maintaining Mitochondrial Morphology and Function: Loss of DJ-1 leads to mitochondrial fragmentation, reduced membrane potential, and decreased ATP production.[7][13]
-
Protecting Complex I: DJ-1 protects mitochondrial complex I of the electron transport chain from oxidative damage.[4][6]
-
Regulating Mitophagy: DJ-1 acts in parallel to the well-known PINK1/Parkin pathway to ensure the clearance of damaged mitochondria.[12][13] Overexpression of PINK1 or Parkin can reverse mitochondrial fragmentation in cells deficient in DJ-1.[13]
Enzymatic and Chaperone Activities
-
Glyoxalase and Deglycase Activity: DJ-1 has been shown to possess glutathione-independent glyoxalase activity, detoxifying reactive carbonyl species like methylglyoxal (MGO) and glyoxal, which are cytotoxic byproducts of metabolism.[15][16] This prevents the formation of advanced glycation end-products (AGEs) that are associated with aging and disease.[15][17] While initially reported to have "deglycase" activity—the ability to reverse glycation on already modified proteins—this function is debated, with recent evidence suggesting its primary role is to antagonize glycation by eliminating the glycating agent itself.[15][18]
-
Chaperone Activity: DJ-1 functions as a redox-sensitive molecular chaperone that helps prevent the misfolding and aggregation of proteins, most notably α-synuclein, the primary component of Lewy bodies in Parkinson's disease.[5][19]
-
Protease Activity: A C-terminally cleaved form of DJ-1 exhibits protease activity, though this function remains a subject of debate.[3]
Key Signaling Pathways Modulated by DJ-1
DJ-1 exerts its neuroprotective effects by integrating into and modulating several critical intracellular signaling pathways.
The Nrf2/Keap1 Antioxidant Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a master regulator of antioxidant gene expression. Under basal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Keap1, which targets it for ubiquitination and proteasomal degradation. DJ-1 is a critical stabilizer of Nrf2. Upon oxidative stress, DJ-1 prevents the association of Nrf2 with Keap1.[3] This action stabilizes Nrf2, allowing it to translocate to the nucleus where it binds to Antioxidant Response Elements (AREs) in the promoters of numerous protective genes, including those for thioredoxin 1 (Trx1), NAD(P)H quinone oxidoreductase 1 (NQO1), and enzymes for glutathione synthesis.[20][21] Loss of DJ-1 function leads to Nrf2 instability and a compromised antioxidant response.[22][23]
The PI3K/Akt Pro-Survival Pathway
The PI3K/Akt pathway is a central signaling cascade that promotes cell survival and inhibits apoptosis. DJ-1 positively regulates this pathway by inhibiting its key negative regulator, PTEN (Phosphatase and Tensin homolog).[3] By directly binding to and inhibiting PTEN's phosphatase activity, DJ-1 ensures the continued phosphorylation and activation of Akt.[3] Activated Akt then phosphorylates a host of downstream targets to suppress apoptotic machinery and promote cell survival. In DJ-1 knockout models, Akt phosphorylation is reduced, leading to increased neuronal cell death.[3]
The ASK1 Apoptotic Pathway
Apoptosis signal-regulating kinase 1 (ASK1) is a key initiator of the apoptotic cascade in response to oxidative stress. Under normal conditions, ASK1 is held in an inactive state by the antioxidant protein thioredoxin 1 (Trx1).[9] During oxidative stress, Trx1 becomes oxidized and dissociates from ASK1, leading to ASK1 activation and subsequent apoptosis. DJ-1 prevents this dissociation, thereby keeping ASK1 inactive and suppressing cell death.[9] This function is dependent on the critical Cys-106 residue and is lost in pathogenic mutants like L166P.[9]
Quantitative Analysis of DJ-1 Function
The multifaceted roles of DJ-1 have been quantified across numerous studies. The following tables summarize key quantitative data related to its enzymatic activity and its impact on downstream cellular processes.
Table 1: Enzymatic Activity of DJ-1 Homologs
| Enzyme | Substrate | Km (mM) | kcat (s-1) | Source |
|---|---|---|---|---|
| C. albicans Glx3p | Methylglyoxal | 5.5 | 7.8 | [24] |
| Human DJ-1 | Methylglyoxal | - | Low activity reported | [24] |
| S. cerevisiae Hsp31 | Methylglyoxal | Comparable to Glx3p | Comparable to Glx3p | [24] |
Note: The glyoxalase activity of human DJ-1 is established but reported to be significantly lower than dedicated glyoxalases like Glo1.[18]
Table 2: Impact of DJ-1 on Nrf2-Regulated Gene Expression and Cellular State
| Condition | Parameter Measured | Fold Change / Effect | Cell Type | Source |
|---|---|---|---|---|
| DJ-1 siRNA knockdown | Nuclear Nrf2 protein levels | 2.2-fold decrease | Human Corneal Endothelial Cells | [23] |
| DJ-1 knockdown | NQO1 mRNA expression | >80% reduction | Human Cell Line | [22] |
| DJ-1 knockout (-/-) | NQO1 mRNA induction (by tBHQ) | Drastically reduced vs. WT | Mouse Embryonic Fibroblasts | |
| DJ-1 knockout (-/-) | GCLM mRNA induction (by tBHQ) | Drastically reduced vs. WT | Mouse Embryonic Fibroblasts | |
| DJ-1 overexpression | Nuclear Nrf2 protein levels | Increased | SH-SY5Y cells | [21] |
| DJ-1 overexpression | Trx1 mRNA expression | Increased | SH-SY5Y cells |[20] |
Role of DJ-1 in Neurodegenerative Pathologies
Parkinson's Disease (PD)
Mutations in the PARK7 gene, such as the L166P point mutation or large deletions, cause rare forms of early-onset autosomal recessive PD.[1][11] These mutations typically lead to protein misfolding, instability, and loss of the crucial homodimer structure, resulting in a loss of function.[9][25] Beyond these familial cases, DJ-1 is also implicated in sporadic PD. Oxidatively damaged and modified forms of DJ-1 are found to be elevated in the brains of individuals with idiopathic PD.[1][8][26] The neuroprotective role of DJ-1 in the context of PD is linked to:
-
Dopamine Homeostasis: DJ-1 regulates the synthesis of dopamine by activating tyrosine hydroxylase (TH) and protects dopaminergic neurons from dopamine-induced toxicity.[3][8]
-
Interaction with PD-linked Proteins: DJ-1 functions in pathways alongside other PD-associated proteins like PINK1 and Parkin to maintain mitochondrial integrity.[12]
-
Prevention of α-synuclein Aggregation: Its chaperone activity helps inhibit the formation of α-synuclein fibrils.[5][19]
Alzheimer's Disease (AD) and Other Disorders
The role of DJ-1 is not confined to PD. Oxidative stress is a common pathological feature across many neurodegenerative diseases.
-
Alzheimer's Disease: DJ-1 expression and oxidation are significantly increased in the brains of AD patients, particularly in hippocampal neurons and astrocytes.[26][27][28] Overexpression of DJ-1 in an AD mouse model was shown to reduce Aβ deposition, inhibit oxidative stress, and suppress neuronal pyroptosis by regulating the Nrf2 pathway.[29]
-
Stroke and ALS: DJ-1 is implicated as a protective factor in stroke, where it is secreted and can act on neighboring cells to mitigate ischemic injury.[3][6] It has also been associated with other neurodegenerative conditions like amyotrophic lateral sclerosis (ALS).[30]
Experimental Protocols for Studying DJ-1
Investigating the functions of DJ-1 requires a range of molecular and cellular biology techniques. Below are outlines for key experimental protocols.
Protocol: Co-Immunoprecipitation (Co-IP) to Detect DJ-1 Interaction with Keap1
This protocol is used to determine if DJ-1 physically associates with Keap1 in a cellular context, a key step in Nrf2 regulation.
-
Cell Culture and Lysis:
-
Culture human embryonic kidney (HEK293T) or neuroblastoma (SH-SY5Y) cells. Cells can be transfected with plasmids expressing tagged versions of DJ-1 and/or Keap1.
-
Lyse cells on ice using a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an antibody specific to DJ-1 (or the tag) overnight at 4°C with gentle rotation. A control sample using a non-specific IgG antibody is essential.
-
Add fresh Protein A/G agarose beads and incubate for an additional 2-4 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer (containing Laemmli buffer and a reducing agent like β-mercaptoethanol) for 5-10 minutes.
-
-
Detection by Western Blot:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against Keap1 to detect its presence in the DJ-1 immunoprecipitate.
-
Also, probe a separate blot with the DJ-1 antibody to confirm successful immunoprecipitation.
-
References
- 1. DJ-1 in Parkinson’s Disease: Clinical Insights and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Tale of DJ-1 (PARK7): A Swiss Army Knife in Biomedical and Psychological Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Function of DJ-1 in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of DJ-1 in the mechanism of pathogenesis of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of DJ-1 in the oxidative stress cell death cascade after stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of DJ-1 in Cellular Metabolism and Pathophysiological Implications for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. DJ-1 Protects Against Oxidative Damage by Regulating the Thioredoxin/ASK1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rem.bioscientifica.com [rem.bioscientifica.com]
- 11. Frontiers | Distinct Mechanisms of Pathogenic DJ-1 Mutations in Mitochondrial Quality Control [frontiersin.org]
- 12. pnas.org [pnas.org]
- 13. DJ-1 regulation of mitochondrial function and autophagy through oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. academic.oup.com [academic.oup.com]
- 17. DJ-1 as a deglycating enzyme: a unique function to explain a multifaceted protein? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DJ‐1 is not a deglycase and makes a modest contribution to cellular defense against methylglyoxal damage in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. DJ-1 - Wikipedia [en.wikipedia.org]
- 20. DJ-1 induces thioredoxin 1 expression through the Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. pnas.org [pnas.org]
- 23. Decreased DJ-1 Leads to Impaired Nrf2-Regulated Antioxidant Defense and Increased UV-A–Induced Apoptosis in Corneal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Glutathione-independent Glyoxalase of the DJ-1 Superfamily Plays an Important Role in Managing Metabolically Generated Methylglyoxal in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Parkinson’s disease-associated mutations in DJ-1 modulate its dimerization in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Oxidative damage of DJ-1 is linked to sporadic Parkinson and Alzheimer diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Increased DJ-1 expression under oxidative stress and in Alzheimer's disease brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 29. DJ-1 affects oxidative stress and pyroptosis in hippocampal neurons of Alzheimer's disease mouse model by regulating the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Deficiency of Parkinson’s Related Protein DJ-1 Alters Cdk5 Signalling and Induces Neuronal Death by Aberrant Cell Cycle Re-entry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Function of DJ-1-IN-1
This guide provides a detailed overview of DJ-1-IN-1, a covalent inhibitor of the multifunctional protein DJ-1 (also known as PARK7). It is intended for researchers, scientists, and drug development professionals interested in the structure, mechanism of action, and biological effects of this compound.
Core Structure and Chemical Properties
This compound, with the chemical name 1-(2-(2-Chlorophenoxy)ethyl)indoline-2,3-dione, is a member of the isatin class of compounds. Its identity is confirmed by the Chemical Abstracts Service (CAS) number 797780-71-3. The molecule is characterized by an indoline-2,3-dione core, N-substituted with a 2-(2-chlorophenoxy)ethyl group.
| Property | Value |
| Chemical Formula | C₁₆H₁₂ClNO₃ |
| Molecular Weight | 301.72 g/mol |
| CAS Number | 797780-71-3 |
| Appearance | Orange to red solid |
Mechanism of Action: Covalent Inhibition of DJ-1
This compound functions as a covalent inhibitor of the DJ-1 protein. While the specific reaction kinetics for this compound are not publicly detailed, its mechanism can be inferred from extensive studies on related isatin-based inhibitors that also target DJ-1. The key to this inhibition is the electrophilic C3 carbonyl of the isatin core, which is susceptible to nucleophilic attack by the highly reactive cysteine residue at position 106 (Cys106) in the DJ-1 active site.
The proposed mechanism involves the following steps:
-
Initial Binding: this compound non-covalently binds to the hydrophobic pocket surrounding the Cys106 residue.
-
Nucleophilic Attack: The Cys106 thiol, its nucleophilicity enhanced by the proximate Glu18 residue, attacks the C3 carbonyl of the isatin ring.[1]
-
Covalent Bond Formation: A stable covalent bond is formed between the sulfur atom of Cys106 and the C3 carbon of this compound.[1][2]
This irreversible modification of Cys106 effectively inactivates DJ-1. Cys106 is critical for virtually all of DJ-1's proposed functions, including its roles as a redox sensor, glyoxalase, and regulator of various signaling pathways.[1][3]
Quantitative Biological Activity
This compound has been identified as a potent inhibitor with demonstrated effects on cancer cell proliferation. The primary quantitative data available is from a study utilizing the ACHN human renal cell adenocarcinoma cell line.[1][4][5]
| Assay | Cell Line | Parameter | Value | Reference |
| Antiproliferation Assay | ACHN | IC₅₀ | 12.18 µM | [1][4][5] |
Impact on Cellular Signaling Pathways: Wnt/β-catenin
A key reported activity of this compound is its ability to inhibit the Wnt signaling pathway.[1][4][5] The DJ-1 protein has been shown to promote the proliferation and metastasis of cancer cells by activating the Wnt/β-catenin pathway.[6][7] By inhibiting DJ-1, this compound can downregulate this pathway, leading to its observed antiproliferative effects.
The canonical Wnt/β-catenin pathway is crucial for cell fate, proliferation, and differentiation. Its dysregulation is a hallmark of many cancers. DJ-1 is believed to activate this pathway, although the precise mechanism is still under investigation. Inhibition of DJ-1 by this compound disrupts this activation, leading to the degradation of β-catenin and preventing the transcription of Wnt target genes that drive cell proliferation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A Glutathione-independent Glyoxalase of the DJ-1 Superfamily Plays an Important Role in Managing Metabolically Generated Methylglyoxal in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. DJ-1 promotes cell proliferation and tumor metastasis in esophageal squamous cell carcinoma via the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DJ-1 promotes cell proliferation and tumor metastasis in esophageal squamous cell carcinoma via the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Guardian of the Cell: A Technical Guide to the Amino-Epoxycyclohexenone-Based Chemical Probe for PARK7/DJ-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a potent and selective amino-epoxycyclohexenone-based chemical probe for the human Parkinson's disease-associated protein 7 (PARK7), also known as DJ-1. This probe serves as a critical tool for elucidating the physiological and pathological roles of PARK7, a protein implicated in neuroprotection and cancer. This document details the probe's mechanism of action, quantitative data on its activity, and comprehensive experimental protocols for its application in cellular and biochemical assays.
Introduction to PARK7/DJ-1
PARK7 is a ubiquitously expressed homodimeric protein that plays a crucial role in cellular defense against oxidative stress.[1][2] Mutations in the PARK7 gene are linked to early-onset, autosomal recessive Parkinson's disease.[3][4] The protein's neuroprotective functions are attributed to its various activities, including acting as an antioxidant, a molecular chaperone, a protease, and a transcriptional regulator.[1][5][6] A key feature of PARK7 is a highly conserved cysteine residue (Cys106) that acts as a sensor for oxidative stress.[7][8][9] The oxidation state of Cys106 is critical for regulating PARK7's function.[10] Given its central role in cellular protection and its association with disease, there is a significant interest in developing chemical tools to study and modulate PARK7 activity.
The Amino-Epoxycyclohexenone-Based Probe: A Covalent Modifier of PARK7
Inspired by studies on a bacterial homolog of DJ-1, a class of amino-epoxycyclohexenones was screened for their ability to inhibit the human ortholog.[7][8] This screening led to the identification of a specific chemical probe that covalently modifies the critical Cys106 residue of PARK7. This irreversible binding allows for the selective labeling and monitoring of the reduced, active form of the protein in live cells.[7][8][9]
Mechanism of Action
The amino-epoxycyclohexenone probe acts as a reactive molecule that specifically targets the nucleophilic cysteine at position 106 within the PARK7 protein. The epoxycyclohexenone core of the probe is highly electrophilic, making it susceptible to nucleophilic attack by the thiolate group of Cys106. This reaction results in the formation of a stable, covalent bond between the probe and the protein, effectively inhibiting its enzymatic activities and allowing for its detection and quantification.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the amino-epoxycyclohexenone-based probe and other representative inhibitors of PARK7.
Table 1: Binding Affinity and Inhibitory Potency of Selected PARK7 Ligands
| Compound Class/Name | Target Residue | Binding Type | KD | IC50 | Reference |
| Amino-epoxycyclohexenone Probe | Cys106 | Covalent | - | - | [7] |
| Isatin-based inhibitors (e.g., compound 15) | Cys106 | Reversible | ~100 nM | - | [11] |
| JYQ-164 | Cys106 | Covalent | - | - | [12] |
| JYQ-173 | Cys106 | Covalent | - | - | [12] |
Note: Specific KD and IC50 values for the amino-epoxycyclohexenone probe are not explicitly provided in the initial search results, as its primary utility is described as a labeling agent.
Table 2: Cellular Activity of PARK7 Probes and Inhibitors
| Compound | Cell Lines Tested | Assay Type | Effective Concentration | Observed Effect | Reference |
| Amino-epoxycyclohexenone Probe | HeLa, A549, SH-SY5Y | Whole proteome analysis | Not specified | Strong enrichment of reduced DJ-1 | [7][8] |
| JYQ-173 | HEK293T, A549 | DBIA probe alkylation | 0.5 µM and 5 µM | ≥75% reduction of probe alkylation at Cys106 | [12] |
Experimental Protocols
Detailed methodologies for key experiments involving the amino-epoxycyclohexenone-based probe are provided below.
Protocol 1: In Situ Labeling of Reduced PARK7 in Live Cells
Objective: To selectively label the reduced form of PARK7 in cultured cells to monitor its response to oxidative stress.
Materials:
-
Cultured cells (e.g., HeLa, A549, or SH-SY5Y)
-
Amino-epoxycyclohexenone probe
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Bradford assay reagent
-
SDS-PAGE gels
-
Western blot apparatus and reagents
-
Antibody against PARK7
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Probe Treatment: Treat the cells with the desired concentration of the amino-epoxycyclohexenone probe for a specified duration (e.g., 1-4 hours) in serum-free medium.
-
Induction of Oxidative Stress (Optional): To observe changes in the reduced PARK7 pool, treat a parallel set of probe-labeled cells with an oxidizing agent (e.g., H2O2) for a short period.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of the lysates.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against PARK7.
-
Incubate with a secondary antibody and develop the blot to visualize the PARK7 bands.
-
-
Analysis: Compare the intensity of the PARK7 band in probe-treated versus untreated (and oxidized) samples. A decrease in the signal from the probe-labeled PARK7 in oxidized samples indicates a shift to the oxidized, unlabeled form.
Protocol 2: Whole Proteome Analysis for Target Engagement
Objective: To confirm the selectivity of the amino-epoxycyclohexenone probe for PARK7 within the entire cellular proteome.
Materials:
-
Cultured cells treated with the probe (as in Protocol 1)
-
Lysis buffer for mass spectrometry (e.g., urea-based buffer)
-
Dithiothreitol (DTT) and iodoacetamide (IAA)
-
Trypsin
-
Mass spectrometer (e.g., Orbitrap)
-
Software for proteomic data analysis
Procedure:
-
Sample Preparation: Lyse the probe-treated and control cells.
-
Reduction and Alkylation: Reduce the disulfide bonds in the protein lysates with DTT and alkylate the free cysteines with IAA.
-
Tryptic Digestion: Digest the proteins into peptides using trypsin.
-
Mass Spectrometry: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Search the MS/MS spectra against a human protein database to identify proteins.
-
Quantify the relative abundance of proteins between the probe-treated and control samples.
-
Identify proteins that are significantly enriched or depleted in the probe-treated sample. A strong enrichment of PARK7 confirms it as the primary target.
-
Visualizations
The following diagrams illustrate the experimental workflow and the signaling context of PARK7.
References
- 1. Role of DJ-1 in the mechanism of pathogenesis of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Parkinson Disease Protein DJ-1 Binds Metals and Protects against Metal-induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective Function of DJ-1 in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Probe To Monitor the Parkinsonism-Associated Protein DJ-1 in Live Cells. | Semantic Scholar [semanticscholar.org]
- 8. Chemical Probe To Monitor the Parkinsonism-Associated Protein DJ-1 in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oxidized DJ-1 Inhibits p53 by Sequestering p53 from Promoters in a DNA-Binding Affinity-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and optimization of inhibitors of the Parkinson’s disease associated protein DJ-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Therapeutic Potential of Inhibiting DJ-1 Protein: A Technical Guide for Researchers
November 2025
Abstract
The DJ-1 protein, also known as Parkinson's disease protein 7 (PARK7), is a highly conserved multifunctional protein implicated in a diverse range of cellular processes, including transcriptional regulation, response to oxidative stress, chaperone activity, and mitochondrial function.[1] Initially identified as an oncogene, DJ-1 has since been linked to several pathologies, most notably Parkinson's disease and various cancers.[2][3] While loss-of-function mutations in DJ-1 are associated with early-onset Parkinson's disease, its overexpression is a hallmark of many cancers, contributing to tumor progression and chemoresistance.[4][5] This dual role has spurred significant interest in DJ-1 as a therapeutic target. This technical guide provides an in-depth overview of the therapeutic potential of inhibiting the DJ-1 protein. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the rationale for DJ-1 inhibition, a summary of known inhibitors, detailed experimental protocols for assessing DJ-1 activity and inhibitor efficacy, and a review of the key signaling pathways modulated by DJ-1.
Introduction: The Rationale for DJ-1 Inhibition
DJ-1's involvement in critical cellular pathways presents a compelling case for its inhibition as a therapeutic strategy, particularly in oncology. Overexpression of DJ-1 has been observed in a multitude of cancers, where it promotes cell survival and proliferation through several mechanisms. A key function of DJ-1 is its role as a redox-sensitive chaperone and antioxidant, protecting cells from oxidative stress-induced damage.[1] In cancer cells, which often exhibit high levels of reactive oxygen species (ROS) due to their altered metabolism, the protective function of DJ-1 is crucial for their survival and resistance to therapies that rely on inducing oxidative stress.[5]
Inhibition of DJ-1 is hypothesized to sensitize cancer cells to chemotherapy and radiotherapy by diminishing their capacity to counteract oxidative damage.[4] Furthermore, DJ-1 has been shown to positively regulate pro-survival signaling pathways, such as the PI3K/Akt pathway, and to modulate the activity of key transcription factors like Nrf2, which controls the expression of a wide array of antioxidant and detoxification genes.[1][6] By inhibiting DJ-1, it may be possible to downregulate these survival pathways and enhance the efficacy of existing anti-cancer treatments.
Quantitative Data on DJ-1 Inhibitors
A growing number of small molecule inhibitors targeting DJ-1 have been identified and characterized. These compounds primarily target the highly reactive cysteine residue at position 106 (Cys106), which is crucial for most of DJ-1's known functions.[4] The following tables summarize the quantitative data for a selection of these inhibitors.
Table 1: In Vitro Inhibition of DJ-1 Glyoxalase Activity
| Compound | IC50 (µM) | Assay Type | Reference |
| Compound 1 (Isatin) | 13 | Glyoxalase Activity Assay | [2][7] |
| Compound 15 | 0.28 | Glyoxalase Activity Assay | [2][7] |
| Compound 16 | 0.33 | Glyoxalase Activity Assay | [2][7] |
| Compound 21 | ~0.05 | Esterase Activity Assay | [8] |
| Thiram | 0.02 | Esterase Activity Assay | [9][10] |
| Various TIQs | 15 - 57 | Esterase Activity Assay | [3] |
| JYQ-88 | 0.13 | Esterase Activity Assay | [9] |
Table 2: Binding Affinity of DJ-1 Inhibitors
| Compound | Dissociation Constant (KD) (µM) | Method | Reference |
| Compound 1 (Isatin) | 3.4 | Isothermal Titration Calorimetry (ITC) | [2] |
| Compound 15 | ~0.1 | Surface Plasmon Resonance (SPR) | [2] |
| Compound 16 | ~0.1 | Surface Plasmon Resonance (SPR) | [2] |
Key Signaling Pathways Modulated by DJ-1 Inhibition
The therapeutic effects of DJ-1 inhibition are mediated through its influence on several critical signaling pathways. Understanding these pathways is essential for elucidating the mechanism of action of DJ-1 inhibitors and for identifying potential biomarkers of response.
The Nrf2 Antioxidant Response Pathway
The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes.[6]
DJ-1 has been shown to stabilize Nrf2 by preventing its interaction with Keap1, thereby promoting its nuclear accumulation and transcriptional activity.[6] Inhibition of DJ-1 is therefore expected to decrease Nrf2 stability and activity, leading to a reduced antioxidant capacity and increased sensitivity to oxidative stress.
References
- 1. Regulation of Signal Transduction by DJ-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and optimization of inhibitors of the Parkinson’s disease associated protein DJ-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the Parkinson's Disease-Related Protein DJ-1 by Endogenous Neurotoxins of the 1,2,3,4-Tetrahydroisoquinoline Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DJ-1 induces thioredoxin 1 expression through the Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inactivation of Drosophila DJ-1 leads to impairments of oxidative stress response and phosphatidylinositol 3-kinase/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Deglycase-activity oriented screening to identify DJ-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition by pesticides of the DJ-1/Park7 protein related to Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on the Efficacy of Targeting DJ-1: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for a specific compound designated "DJ-1-IN-1" did not yield any public-domain information. This document therefore provides a comprehensive technical guide on the preliminary efficacy of targeting the DJ-1 protein (also known as Parkinson's disease protein 7 or PARK7) , a promising therapeutic strategy for a range of neurodegenerative and inflammatory diseases. The data and methodologies presented are based on published studies of compounds and peptides known to modulate DJ-1 activity.
Introduction to DJ-1 as a Therapeutic Target
DJ-1 is a highly conserved, multifunctional protein that plays a critical role in cellular defense against oxidative stress.[1][2] Its functions include acting as an antioxidant, a molecular chaperone, a transcriptional regulator, and a protein deglycase.[3][4] Mutations in the PARK7 gene that lead to a loss of DJ-1 function are associated with early-onset, autosomal recessive Parkinson's disease (PD).[1][5] Furthermore, the oxidized and inactivated form of DJ-1 has been found in the brains of individuals with sporadic PD.[5] These findings underscore the neuroprotective role of DJ-1 and position it as a compelling target for therapeutic intervention in neurodegenerative disorders and other conditions linked to oxidative stress.[1][3][5]
Therapeutic strategies targeting DJ-1 primarily focus on enhancing its protective functions by either increasing its expression, stabilizing its active form, or mimicking its activity.[5][6] Several small molecules and peptides have been investigated for their ability to modulate DJ-1 and have shown promise in preclinical models. This guide will focus on the preliminary efficacy data and experimental protocols for two such modulators: Compound-23 and the peptide ND-13 .
Quantitative Data on DJ-1 Modulator Efficacy
The following tables summarize the available quantitative data from preclinical studies of Compound-23 and ND-13.
Table 1: In Vivo Efficacy of Compound-23 in a Mouse Model of Parkinson's Disease
| Parameter | Treatment Group | Result | Significance | Reference |
| Motor Function (Rotarod Test) | MPTP + Compound-23 | Inhibition of MPTP-induced reduction in retention time | p < 0.05 | [7] |
| Dopaminergic Neuron Survival (Substantia Nigra) | MPTP + Compound-23 | Inhibition of MPTP-induced neuronal cell death | Not specified | [7] |
| Dopaminergic Neuron Survival (Striatum) | MPTP + Compound-23 | Inhibition of MPTP-induced neuronal cell death | Not specified | [7] |
| Dopamine Content (Striatum) | MPTP + Compound-23 | Inhibition of MPTP-induced reduction in dopamine content | Not specified | [7] |
Table 2: In Vivo Efficacy of ND-13 in a Mouse Model of Focal Ischemic Injury
| Parameter | Treatment Group | Result | Significance | Reference |
| Motor Function (Elevated Bridge Test) | Ischemia + ND-13 | Significant improvement in time spent crossing the bridge two days after injury | p < 0.05 | [8] |
| Motor Function (Pole Test) | Ischemia + ND-13 | Decreased time to descend from a vertical pole | p < 0.05 | [8] |
| Motor Asymmetry (Cylinder Test) | Ischemia + ND-13 | Decreased motor asymmetry two days after injury | p < 0.05 | [8] |
| Motor Function in DJ-1 KO Mice (Elevated Bridge Test) | Ischemia + ND-13 | Improvement in time spent crossing the beam two days after injury | p < 0.05 | [8] |
Experimental Protocols
In Vivo Parkinson's Disease Model with Compound-23
-
Animal Model: Wild-type and DJ-1-knockout mice were utilized.[7]
-
Induction of Neurodegeneration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) was administered at a dose of 30 mg/kg.[7]
-
Treatment: Compound-23 was administered intraperitoneally at a dose of 1 mg/kg one hour prior to MPTP injection.[7]
-
Behavioral Assessment: The rotor rod test was performed five days after administration to assess motor coordination and balance.[7]
-
Histological Analysis: Dopaminergic cell death in the substantia nigra and striatum was evaluated by staining with an anti-tyrosine hydroxylase (TH) antibody.[7]
-
Neurochemical Analysis: Dopamine content in the brain was measured using high-performance liquid chromatography (HPLC).[7]
In Vivo Focal Ischemic Injury Model with ND-13
-
Animal Model: C57BL/6 male mice (10-12 weeks old) and DJ-1 knockout mice were used.[9][10]
-
Induction of Ischemia: Focal ischemia was induced by injecting 5 μl of the vasoconstrictor endothelin-1 (ET-1; 0.2 mg/ml) into the right striatum.[9]
-
Treatment: ND-13, a 20-amino acid peptide derived from DJ-1 attached to a TAT cell-penetrating peptide, was administered. Treatment was given 3 hours after surgery and twice a day for the following two days.[9][10][11]
-
Behavioral Assessments:
-
Proteomic Analysis: Global quantification of protein expression in the striatum was performed using mass spectrometry to identify changes in protein levels following ND-13 treatment.[9][10]
Signaling Pathways and Experimental Workflows
DJ-1 and the Nrf2 Antioxidant Response Pathway
DJ-1 is known to stabilize the transcription factor Nrf2 (nuclear factor erythroid 2-related factor) by preventing its association with its inhibitor, Keap1, and subsequent ubiquitination and degradation.[12] This allows Nrf2 to translocate to the nucleus and activate the expression of antioxidant genes.
Caption: The DJ-1/Nrf2 signaling pathway in response to oxidative stress.
Experimental Workflow for In Vivo Efficacy of DJ-1 Modulators
The following diagram illustrates a generalized workflow for assessing the in vivo efficacy of DJ-1 targeting compounds in a neurodegeneration model.
Caption: A generalized experimental workflow for preclinical evaluation of DJ-1 modulators.
Conclusion
The protein DJ-1 represents a significant and promising therapeutic target for neurodegenerative diseases and other pathologies associated with oxidative stress. While information on a specific inhibitor named "this compound" is not currently available in the public domain, preliminary studies on other DJ-1 modulating compounds, such as Compound-23 and the peptide ND-13, provide a strong rationale for continued research and development in this area. The data presented in this guide highlight the potential of DJ-1-targeted therapies to mitigate neuronal damage and improve functional outcomes in preclinical models of Parkinson's disease and ischemic stroke. Further investigation is warranted to elucidate the precise mechanisms of action of these compounds and to translate these promising findings into clinical applications.
References
- 1. rem.bioscientifica.com [rem.bioscientifica.com]
- 2. The Tale of DJ-1 (PARK7): A Swiss Army Knife in Biomedical and Psychological Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DJ-1/PARK7: A New Therapeutic Target for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DJ-1 in Parkinson’s Disease: Clinical Insights and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. DJ-1-dependent protective activity of DJ-1-binding compound no. 23 against neuronal cell death in MPTP-treated mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DJ-1 based peptide, ND-13, promote functional recovery in mouse model of focal ischemic injury | PLOS One [journals.plos.org]
- 9. DJ-1 based peptide, ND-13, promote functional recovery in mouse model of focal ischemic injury | PLOS One [journals.plos.org]
- 10. DJ-1 based peptide, ND-13, promote functional recovery in mouse model of focal ischemic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. DJ-1, a cancer- and Parkinson's disease-associated protein, stabilizes the antioxidant transcriptional master regulator Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cellular Targets of DJ-1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular targets of inhibitors targeting DJ-1 (also known as PARK7), a multifunctional protein implicated in a range of diseases, including Parkinson's disease and cancer. This document details the mechanism of action of these inhibitors, their effects on key signaling pathways, and the experimental methodologies used to identify their cellular interactors.
Introduction to DJ-1 and its Inhibition
DJ-1 is a highly conserved protein that plays a critical role in cellular defense against oxidative stress and in maintaining mitochondrial function. It possesses glyoxalase and deglycase activities, which are crucial for detoxifying reactive carbonyl species. The catalytic activity of DJ-1 is dependent on a highly reactive cysteine residue at position 106 (Cys106). Given its role in promoting cell survival, inhibition of DJ-1 has emerged as a potential therapeutic strategy, particularly in oncology.
A prominent class of DJ-1 inhibitors is based on the isatin scaffold. These compounds act as covalent inhibitors, forming a bond with the critical Cys106 residue, thereby inactivating the protein. This guide will focus on the cellular targets and effects of these covalent inhibitors.
On-Target Engagement and Quantitative Analysis
The primary cellular target of isatin-based inhibitors is DJ-1 itself. The engagement of these inhibitors with DJ-1 within a cellular context has been confirmed using the Cellular Thermal Shift Assay (CETSA). This technique relies on the principle that the binding of a ligand to a protein increases its thermal stability.
Table 1: In Vitro and Cellular Activity of Isatin-Based DJ-1 Inhibitors
| Compound | Description | Binding Affinity (KD) | In Vitro IC50 (Glyoxalase Assay) | Cellular Target Engagement (CETSA) |
| Compound 1 (Isatin) | Parent isatin scaffold | ~30 µM | ~10 µM | Yes |
| Compound 15 | Optimized isatin derivative | ~100 nM | ~100 nM | Yes, greater stabilization than Compound 1 |
| DM10 | Bis-isatin derivative | Not reported | Potent inhibitor of deglycase activity | Covalently binds to DJ-1 homodimer |
Data compiled from multiple sources.
While direct, proteome-wide quantitative profiling of off-target effects for specific DJ-1 inhibitors like Compound 15 or DM10 is not yet extensively published, the covalent nature of their interaction with the highly reactive Cys106 of DJ-1 suggests a degree of selectivity. However, the potential for off-target interactions with other proteins containing reactive cysteine residues cannot be entirely ruled out without comprehensive proteomic screening.
Impact on Cellular Signaling Pathways
The inhibition of DJ-1 is expected to modulate the key signaling pathways in which it plays a regulatory role. The two most well-characterized pathways influenced by DJ-1 are the PI3K/Akt and the Nrf2 pathways. Loss of DJ-1 function has been shown to impair these pro-survival and antioxidant pathways.[1][2][3] Therefore, treatment with a DJ-1 inhibitor would likely phenocopy the effects of DJ-1 loss-of-function, leading to a reduction in the activity of these pathways.
The PI3K/Akt Signaling Pathway
DJ-1 is known to positively regulate the PI3K/Akt signaling pathway, which is crucial for promoting cell survival and proliferation.[1][4] The loss of DJ-1 function has been demonstrated to lead to reduced phosphorylation of Akt, a key downstream effector of this pathway.[1] Consequently, inhibition of DJ-1 with a covalent inhibitor is anticipated to suppress PI3K/Akt signaling, potentially leading to decreased cell viability and increased apoptosis.
The Nrf2 Antioxidant Pathway
DJ-1 is a critical stabilizer of the transcription factor Nrf2, a master regulator of the antioxidant response.[3][5] By preventing the degradation of Nrf2, DJ-1 promotes the transcription of a battery of antioxidant genes.[2][6] Inhibition of DJ-1 would be expected to lead to the destabilization of Nrf2, a subsequent decrease in the expression of antioxidant enzymes, and an increase in cellular sensitivity to oxidative stress.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of DJ-1 inhibitors.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from the methodology used to demonstrate the cellular target engagement of isatin-based DJ-1 inhibitors.[8]
Objective: To determine if a compound binds to and stabilizes DJ-1 in a cellular environment.
Materials:
-
HeLa cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
DJ-1 inhibitor (e.g., Compound 15)
-
DMSO (vehicle control)
-
Protease inhibitor cocktail
-
Apparatus for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Thermomixer or PCR machine for heating
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Anti-DJ-1 antibody
Procedure:
-
Cell Culture and Treatment:
-
Culture HeLa cells to ~80% confluency.
-
Treat cells with the DJ-1 inhibitor at various concentrations (e.g., 1-100 µM) or with DMSO as a vehicle control.
-
Incubate for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Cell Harvesting and Lysis:
-
Harvest cells by scraping and wash with ice-cold PBS.
-
Resuspend the cell pellet in PBS containing a protease inhibitor cocktail.
-
Lyse the cells using a suitable method (e.g., three freeze-thaw cycles using liquid nitrogen and a 37°C water bath).
-
-
Heat Treatment:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermomixer or PCR machine. A preliminary experiment should be conducted to determine the optimal temperature for observing stabilization (for DJ-1, 63°C was found to be effective).[8]
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Analysis of Soluble Fraction:
-
Carefully collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble DJ-1 in each sample by SDS-PAGE and Western blotting using an anti-DJ-1 antibody.
-
-
Data Interpretation:
-
An increase in the amount of soluble DJ-1 in the inhibitor-treated samples compared to the vehicle control at elevated temperatures indicates that the compound has bound to and stabilized DJ-1.
-
In Vitro Glyoxalase Activity Assay
This assay is used to determine the inhibitory effect of compounds on the glyoxalase activity of DJ-1.[8]
Objective: To measure the IC50 value of a compound for DJ-1's glyoxalase activity.
Materials:
-
Purified recombinant human DJ-1 protein
-
Phenylglyoxal (substrate)
-
DJ-1 inhibitor
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Setup:
-
In a UV-transparent cuvette, prepare a reaction mixture containing the assay buffer, purified DJ-1 protein (e.g., 0.5 µM), and the DJ-1 inhibitor at various concentrations (or DMSO for control).
-
-
Initiate Reaction:
-
Initiate the reaction by adding the substrate, phenylglyoxal (e.g., 2 µM).
-
-
Monitor Substrate Disappearance:
-
Immediately monitor the decrease in absorbance at 250 nm, which corresponds to the disappearance of phenylglyoxal, over time.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Plot the initial velocities against the inhibitor concentrations and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The available evidence strongly indicates that isatin-based inhibitors and similar compounds effectively target the catalytic Cys106 of DJ-1, leading to the inhibition of its enzymatic functions. Cellular thermal shift assays have confirmed the on-target engagement of these inhibitors in a cellular context. The functional consequence of DJ-1 inhibition is the likely suppression of the pro-survival PI3K/Akt and the Nrf2-mediated antioxidant signaling pathways.
For a more complete understanding of the cellular effects of DJ-1 inhibitors, future research should focus on comprehensive, quantitative proteome-wide studies to identify potential off-target interactions. Such studies will be crucial for the further development of selective and potent DJ-1 inhibitors for therapeutic applications.
References
- 1. Inactivation of Drosophila DJ-1 leads to impairments of oxidative stress response and phosphatidylinositol 3-kinase/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DJ-1 induces thioredoxin 1 expression through the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Regulation of Signal Transduction by DJ-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SOD1 and DJ-1 Converge at Nrf2 Pathway: A Clue for Antioxidant Therapeutic Potential in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DJ-1 induces thioredoxin 1 expression through the Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Decreased DJ-1 Leads to Impaired Nrf2-Regulated Antioxidant Defense and Increased UV-A–Induced Apoptosis in Corneal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and optimization of inhibitors of the Parkinson’s disease associated protein DJ-1 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with DJ-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are provided as a comprehensive guide for the in vivo use of a representative DJ-1 inhibitor, referred to herein as DJ-1-IN-1. As of the latest literature review, no specific compound publicly documented as "this compound" has been identified. Therefore, this document is a synthesis of established methodologies for studying DJ-1 function and inhibition in vivo, drawing from research on DJ-1 knockout models and peptide inhibitors. Researchers should adapt these protocols based on the specific properties of their inhibitor of interest.
Introduction to DJ-1 and its Inhibition
DJ-1 (also known as PARK7) is a multifunctional protein implicated in a variety of cellular processes, including antioxidant defense, mitochondrial function, and transcriptional regulation.[1][2] Its dysregulation is associated with several pathologies, most notably Parkinson's disease, where loss-of-function mutations lead to early-onset forms of the disease.[3][4] DJ-1 is considered a sensor of oxidative stress, and its antioxidant function is critically dependent on the redox state of its cysteine residue at position 106 (Cys106).[5][6]
Targeting DJ-1 presents a therapeutic avenue for various diseases. While enhancing DJ-1's protective functions is a key strategy in neurodegenerative diseases, the inhibition of DJ-1 is being explored in other contexts, such as cancer, where its overexpression can contribute to drug resistance.[7] DJ-1 inhibitors are chemical compounds designed to modulate the function or expression of the DJ-1 protein.[1] These molecules can act by directly binding to DJ-1, altering its conformation, or preventing its interaction with other proteins.[1]
These application notes provide a framework for the preclinical in vivo evaluation of DJ-1 inhibitors, focusing on study design, experimental protocols, and data interpretation.
Signaling Pathways Involving DJ-1
Understanding the signaling pathways modulated by DJ-1 is crucial for designing experiments and interpreting results. DJ-1 exerts its protective effects through multiple mechanisms.
A key pathway involves the regulation of the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response.[6][8] DJ-1 can stabilize Nrf2 by preventing its degradation, leading to the transcription of antioxidant genes.[4][8] Inhibition of DJ-1 would be expected to suppress this pathway, making cells more vulnerable to oxidative stress.
// Node Definitions Oxidative_Stress [label="Oxidative Stress", fillcolor="#FBBC05", fontcolor="#202124"]; DJ1 [label="DJ-1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Keap1 [label="Keap1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nrf2 [label="Nrf2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proteasome [label="Proteasomal\nDegradation", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; ARE [label="Antioxidant\nResponse Element (ARE)", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Antioxidant_Genes [label="Antioxidant Gene\nTranscription", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; DJ1_IN_1 [label="this compound", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edge Definitions Oxidative_Stress -> DJ1 [label="activates"]; DJ1 -> Keap1 [arrowhead=tee, label="inhibits binding to Nrf2"]; Keap1 -> Nrf2 [arrowhead=tee, label="promotes degradation"]; Nrf2 -> Proteasome [style=dashed, arrowhead=tee]; Nrf2 -> ARE [label="binds"]; ARE -> Antioxidant_Genes; DJ1_IN_1 -> DJ1 [arrowhead=tee, label="inhibits"]; } . Caption: DJ-1/Nrf2 Signaling Pathway.
DJ-1 also plays a crucial role in mitochondrial homeostasis and cell survival by modulating the PI3K/Akt pathway.[9]
// Node Definitions Growth_Factors [label="Growth Factors /\nSurvival Signals", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Survival [label="Cell Survival &\nGrowth", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DJ1 [label="DJ-1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DJ1_IN_1 [label="this compound", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edge Definitions Growth_Factors -> PI3K; PI3K -> Akt; Akt -> Cell_Survival; Akt -> Apoptosis [arrowhead=tee]; DJ1 -> Akt [label="promotes activation"]; DJ1_IN_1 -> DJ1 [arrowhead=tee, label="inhibits"]; } . Caption: DJ-1/Akt Signaling Pathway.
In Vivo Experimental Design and Protocols
Animal Models
The choice of animal model is critical for the successful in vivo evaluation of a DJ-1 inhibitor.
-
Wild-Type Rodents (Mice, Rats): Useful for pharmacokinetic (PK), pharmacodynamic (PD), and initial toxicity studies.
-
DJ-1 Knockout (KO) Mice: Essential for validating the on-target effects of the inhibitor.[10][11] These mice exhibit increased susceptibility to oxidative stress-induced neurotoxicity.[11] Comparing the effects of the inhibitor in wild-type versus DJ-1 KO mice can help distinguish on-target from off-target effects.
-
Disease Models:
-
Neurodegeneration (Parkinson's Disease Models):
-
6-hydroxydopamine (6-OHDA) model: Unilateral injection of 6-OHDA into the striatum or medial forebrain bundle induces progressive degeneration of dopaminergic neurons.[8][12]
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model: Systemic administration of MPTP causes selective destruction of dopaminergic neurons in the substantia nigra.[8][12]
-
-
Cancer (Xenograft Models): Human cancer cell lines overexpressing DJ-1 can be implanted into immunocompromised mice to assess the anti-tumor efficacy of the inhibitor.
-
Administration of this compound
The route of administration and dosage will depend on the physicochemical properties of the specific inhibitor.
| Parameter | Recommendation | Considerations |
| Formulation | Solubilize in a biocompatible vehicle (e.g., saline, PBS, DMSO/Cremophor EL/saline). | Perform solubility and stability testing prior to in vivo studies. |
| Route of Administration | Intraperitoneal (i.p.), Intravenous (i.v.), Subcutaneous (s.c.), or Oral gavage (p.o.). | The choice depends on the desired pharmacokinetic profile and the nature of the compound. For CNS-targeted studies, brain penetrance of the inhibitor is a key factor. |
| Dosage and Frequency | Perform a dose-ranging study to determine the optimal dose. | Start with doses derived from in vitro IC50 values. For example, a peptide inhibitor of DJ-1, ND-13, has been administered subcutaneously at 3 or 20 mg/kg and intravenously at 1.5 mg/kg in mouse models.[8] |
Experimental Workflow
The following diagram outlines a general workflow for an in vivo efficacy study of a DJ-1 inhibitor in a neurodegeneration model.
// Node Definitions Animal_Acclimatization [label="Animal Acclimatization\n(1-2 weeks)", fillcolor="#F1F3F4", fontcolor="#202124"]; Baseline_Behavior [label="Baseline Behavioral Testing", fillcolor="#FBBC05", fontcolor="#202124"]; Grouping [label="Randomization into\nTreatment Groups", fillcolor="#F1F3F4", fontcolor="#202124"]; Toxin_Administration [label="Toxin Administration\n(e.g., 6-OHDA or MPTP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor_Treatment [label="this compound or Vehicle\nAdministration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Post_Treatment_Behavior [label="Post-Treatment\nBehavioral Testing", fillcolor="#FBBC05", fontcolor="#202124"]; Euthanasia [label="Euthanasia and\nTissue Collection", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Analysis [label="Biochemical and\nHistological Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edge Definitions Animal_Acclimatization -> Baseline_Behavior; Baseline_Behavior -> Grouping; Grouping -> Toxin_Administration; Toxin_Administration -> Inhibitor_Treatment; Inhibitor_Treatment -> Post_Treatment_Behavior; Post_Treatment_Behavior -> Euthanasia; Euthanasia -> Analysis; } . Caption: In Vivo Efficacy Study Workflow.
Outcome Measures
A combination of behavioral, biochemical, and histological endpoints should be used to assess the efficacy of the DJ-1 inhibitor.
| Category | Endpoint | Method |
| Behavioral | Motor function | Rotarod test, cylinder test, apomorphine- or amphetamine-induced rotations (for unilateral lesion models). |
| Cognitive function | Morris water maze, Y-maze. | |
| Biochemical | Neurotransmitter levels | High-performance liquid chromatography (HPLC) to measure dopamine and its metabolites in the striatum. |
| Protein expression | Western blotting for tyrosine hydroxylase (TH), DJ-1, Nrf2, and downstream targets. | |
| Oxidative stress markers | Measurement of reactive oxygen species (ROS), lipid peroxidation, and antioxidant enzyme activity. | |
| Histological | Neuronal survival | Immunohistochemistry (IHC) for TH-positive neurons in the substantia nigra. |
| Apoptosis | TUNEL staining. | |
| Neuroinflammation | IHC for Iba1 (microglia) and GFAP (astrocytes). |
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Example of Behavioral Data Summary (Rotation Test)
| Treatment Group | N | Rotations per minute (Mean ± SEM) | p-value vs. Vehicle |
| Sham + Vehicle | 10 | 0.5 ± 0.2 | - |
| 6-OHDA + Vehicle | 10 | 7.8 ± 1.1 | <0.001 vs. Sham |
| 6-OHDA + this compound (1 mg/kg) | 10 | 6.5 ± 0.9 | >0.05 |
| 6-OHDA + this compound (10 mg/kg) | 10 | 4.2 ± 0.7 | <0.05 |
Table 2: Example of Biochemical Data Summary (Striatal Dopamine Levels)
| Treatment Group | N | Dopamine (ng/mg tissue) (Mean ± SEM) | % of Sham | p-value vs. Vehicle |
| Sham + Vehicle | 10 | 15.2 ± 1.5 | 100% | - |
| 6-OHDA + Vehicle | 10 | 3.1 ± 0.8 | 20.4% | <0.001 vs. Sham |
| 6-OHDA + this compound (10 mg/kg) | 10 | 6.8 ± 1.2 | 44.7% | <0.05 |
Interpretation: A successful DJ-1 inhibitor in a Parkinson's disease model would be expected to exacerbate the phenotype due to the protective role of DJ-1. Therefore, one would anticipate increased motor deficits and a greater reduction in dopamine levels in the inhibitor-treated group compared to the vehicle-treated disease model group. Conversely, in a cancer model where DJ-1 is oncogenic, an effective inhibitor would reduce tumor growth.
Detailed Experimental Protocols
Protocol: 6-OHDA Model of Parkinson's Disease in Mice
-
Anesthesia: Anesthetize mice with an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).
-
Stereotaxic Surgery:
-
Mount the mouse in a stereotaxic frame.
-
Inject 6-OHDA (e.g., 4 µg in 2 µl of saline with 0.02% ascorbic acid) into the right striatum at specific coordinates.
-
-
Post-operative Care: Provide post-operative analgesia and monitor the animals for recovery.
-
Treatment: Begin administration of this compound or vehicle according to the predetermined schedule.
-
Behavioral Assessment: Perform behavioral tests at selected time points post-lesioning.
-
Tissue Processing: At the end of the study, euthanize the animals, perfuse with saline followed by 4% paraformaldehyde, and collect the brains for histological and biochemical analyses.
Protocol: Western Blotting for DJ-1 and Nrf2
-
Protein Extraction: Homogenize brain tissue (e.g., striatum or substantia nigra) in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against DJ-1, Nrf2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using appropriate software.
Conclusion
The in vivo evaluation of DJ-1 inhibitors requires a systematic approach, from the selection of appropriate animal models to the use of a comprehensive set of outcome measures. The protocols and guidelines presented here provide a foundation for researchers to design and execute robust preclinical studies to investigate the therapeutic potential of targeting DJ-1. Careful consideration of the specific characteristics of the inhibitor and the biological context of the disease model is paramount for the successful translation of these research efforts.
References
- 1. scbt.com [scbt.com]
- 2. DJ-1 is a redox sensitive adapter protein for high molecular weight complexes involved in regulation of catecholamine homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurodegenerationresearch.eu [neurodegenerationresearch.eu]
- 4. Role of DJ-1 in the mechanism of pathogenesis of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DJ-1 in Parkinson’s Disease: Clinical Insights and Therapeutic Perspectives [mdpi.com]
- 6. The Role of DJ-1 in Cellular Metabolism and Pathophysiological Implications for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and optimization of inhibitors of the Parkinson’s disease associated protein DJ-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A DJ-1 Based Peptide Attenuates Dopaminergic Degeneration in Mice Models of Parkinson's Disease via Enhancing Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. DJ-1 deficient mice demonstrate similar vulnerability to pathogenic Ala53Thr human α-syn toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Progressive Behavioral Deficits in DJ-1 Deficient Mice are Associated with Normal Nigrostriatal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A DJ-1 Based Peptide Attenuates Dopaminergic Degeneration in Mice Models of Parkinson's Disease via Enhancing Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DJ-1-IN-1 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
DJ-1 (also known as PARK7) is a multifunctional protein implicated in a range of cellular processes, including antioxidant defense and signal modulation. Its dysregulation has been linked to neurodegenerative diseases and cancer. DJ-1-IN-1 (Compound 797780-71-3) is a novel, covalent inhibitor of DJ-1. This document provides a summary of the currently available data on this compound and outlines general protocols for its potential administration in murine models for research purposes. It is important to note that, to date, no in vivo studies involving the administration of this compound to mice have been published. Therefore, the dosage and administration protocols provided herein are extrapolated from general practices for small molecule inhibitors in preclinical cancer models and should be optimized accordingly.
Introduction to this compound
This compound is a small molecule that acts as a covalent inhibitor of the DJ-1 protein. Its primary characterized activity is the inhibition of the Wnt signaling pathway, which is frequently dysregulated in various cancers. In vitro studies have demonstrated its antiproliferative effects in human renal cell adenocarcinoma (ACHN) cells.
Quantitative Data
Currently, all available quantitative data for this compound is derived from in vitro assays. No in vivo pharmacokinetic or pharmacodynamic data has been publicly reported.
| Parameter | Value | Cell Line | Reference |
| IC50 | 12.18 µM | ACHN | [1][2][3] |
Signaling Pathway
DJ-1 has been shown to influence the Wnt signaling pathway. Inhibition of DJ-1 by this compound is proposed to suppress this pathway, leading to reduced cell proliferation in cancer cells.
Figure 1: Proposed signaling pathway of this compound in cancer cells.
Experimental Protocols
Disclaimer: The following protocols are generalized and have not been specifically validated for this compound. Researchers must conduct dose-finding and toxicity studies to determine the optimal and safe dosage for their specific mouse model and experimental design.
Preparation of this compound for In Vivo Administration
For preclinical studies, small molecule inhibitors are typically formulated in a vehicle that ensures solubility and stability.
Materials:
-
This compound (powder form)
-
Vehicle (e.g., a mixture of DMSO, Tween 80, and saline)
-
Sterile, light-protected vials
-
Vortex mixer and sonicator
Protocol:
-
Determine the desired final concentration of this compound for injection.
-
In a sterile vial, dissolve the calculated amount of this compound powder in a small volume of DMSO.
-
Add Tween 80 to the solution (typically 5-10% of the final volume) and vortex thoroughly to aid in solubilization.
-
Slowly add sterile saline to reach the final desired volume, while continuously vortexing or sonicating to prevent precipitation.
-
Visually inspect the solution for any precipitates. If present, further sonication may be required.
-
Store the final formulation protected from light and use it within a recommended timeframe, as stability in this formulation will need to be determined.
Administration in a Murine Xenograft Model
Given the known anti-proliferative effects of this compound in a cancer cell line, a common application would be in a xenograft mouse model.
Experimental Workflow:
References
Application Notes and Protocols for High-Throughput Screening Using DJ-1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
DJ-1 (also known as PARK7) is a multifunctional protein implicated in a variety of cellular processes, including transcriptional regulation, chaperone activity, and response to oxidative stress.[1] Its dysregulation is associated with several pathologies, most notably Parkinson's disease and various cancers, making it a compelling target for therapeutic intervention.[2][3] DJ-1-IN-1 is a known inhibitor of DJ-1 that has demonstrated antiproliferative effects and inhibition of the Wnt signaling pathway, highlighting its potential as a chemical probe and a starting point for drug discovery.[4]
These application notes provide a comprehensive guide for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize novel modulators of DJ-1. The provided protocols and data presentation formats are designed to facilitate the seamless integration of this compound into academic and industrial drug discovery workflows.
Mechanism of Action of DJ-1
DJ-1 plays a crucial role in maintaining cellular homeostasis through its involvement in multiple signaling pathways. It is known to protect neurons from oxidative stress and cell death.[5] Key functions of DJ-1 include:
-
Oxidative Stress Sensor: A critical cysteine residue (Cys106) in DJ-1 is susceptible to oxidation, allowing the protein to act as a sensor for oxidative stress.[1]
-
Chaperone Activity: DJ-1 helps prevent the aggregation of misfolded proteins, such as α-synuclein, a key factor in Parkinson's disease.[1][5]
-
Transcriptional Regulation: DJ-1 can influence the expression of genes involved in antioxidant responses and cell survival.[1]
-
Mitochondrial Function: It is associated with maintaining mitochondrial health and integrity.[1]
-
Signaling Pathway Modulation: DJ-1 influences several critical signaling cascades, including the PI3K/Akt and ERK1/2 pathways, which are central to cell survival and proliferation.[6][7][8] It also attenuates cell death signaling by inhibiting ASK1.[6][7][8]
This compound: A Chemical Probe for High-Throughput Screening
This compound is a valuable tool for interrogating the function of DJ-1 in a high-throughput format. Its ability to inhibit DJ-1 provides a means to screen for compounds that may phenocopy or reverse its effects, depending on the assay design.
Quantitative Data for this compound
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | Antiproliferation | ACHN | IC50 | 12.18 µM | [4] |
High-Throughput Screening Strategies
The versatility of DJ-1's functions allows for the development of a variety of HTS assays. The choice of assay will depend on the specific scientific question and the desired outcome of the screen (e.g., identification of inhibitors, activators, or modulators of specific pathways).
Primary Screens
Primary screens are designed to rapidly test large compound libraries to identify "hits" that modulate DJ-1 activity or a related phenotype.
1. Biochemical Assays: These assays directly measure the enzymatic or binding activity of purified DJ-1.
-
Fluorescence Polarization (FP) Assay: A powerful technique to screen for compounds that disrupt the interaction of DJ-1 with a fluorescently labeled ligand or another protein. A Rhodamine110-based probe has been developed for a high-throughput compatible FP assay for PARK7 (DJ-1).[9]
-
Deglycase Activity Assay: DJ-1 possesses glyoxalase activity, which can be measured using enzyme-coupled, fluorescence-based lactate detection assays.[10] This provides a direct readout of DJ-1's catalytic function.
2. Cell-Based Assays: These assays measure the effect of compounds on DJ-1-related functions within a cellular context.
-
Reporter Gene Assays: Cells can be engineered with a reporter gene (e.g., luciferase, GFP) under the control of a promoter regulated by a DJ-1-dependent transcription factor (e.g., Nrf2).
-
Cell Viability/Toxicity Assays: In cell lines where DJ-1 knockdown or mutation leads to increased susceptibility to stressors (e.g., oxidative stress), a screen can be performed to identify compounds that rescue this phenotype.
-
High-Content Imaging Assays: Automated microscopy can be used to visualize and quantify cellular phenotypes modulated by DJ-1, such as mitochondrial morphology, protein aggregation, or the subcellular localization of DJ-1 itself.
Secondary and Counter-Screens
Hits identified from primary screens should be subjected to a battery of secondary and counter-screens to confirm their activity, determine their mechanism of action, and eliminate false positives.
-
Dose-Response Curves: To determine the potency (e.g., IC50 or EC50) of the hit compounds.
-
Orthogonal Assays: Using a different assay format to confirm the activity of the hits. For example, a hit from a biochemical assay should be tested in a cell-based assay.
-
Target Engagement Assays: To confirm that the hit compound directly binds to DJ-1 in a cellular environment. Techniques like cellular thermal shift assay (CETSA) can be employed.
-
Selectivity Profiling: Testing the hit compounds against other related proteins to ensure they are not promiscuous inhibitors.
-
Counter-Screens: To identify and discard compounds that interfere with the assay technology itself (e.g., fluorescent compounds, luciferase inhibitors).
Experimental Protocols
Protocol 1: General Workflow for a Cell-Based High-Throughput Screen
This protocol provides a general framework that can be adapted for various cell-based assays.
1. Cell Seeding:
- Culture cells to ~80% confluency.
- Trypsinize and resuspend cells in an appropriate medium.
- Seed cells into 384-well or 1536-well assay plates at a predetermined density.
- Incubate plates for 24 hours to allow for cell attachment.
2. Compound Addition:
- Prepare compound plates by dispensing compounds from a library into daughter plates.
- Using a liquid handler, transfer a small volume (e.g., 50-100 nL) of compound solution to the assay plates.
- Include appropriate controls:
- Negative Control: DMSO or vehicle.
- Positive Control: this compound or another known modulator.
3. Incubation:
- Incubate the assay plates for a predetermined period (e.g., 24-72 hours) to allow for compound activity.
4. Assay-Specific Steps:
- For Reporter Assays: Add lysis buffer and the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase).
- For Viability Assays: Add a reagent such as CellTiter-Glo® (Promega) or resazurin.
- For High-Content Imaging: Fix, permeabilize, and stain the cells with fluorescent dyes or antibodies.
5. Data Acquisition:
- Read the plates using a plate reader (for luminescence, fluorescence, or absorbance) or an automated microscope (for imaging).
6. Data Analysis:
- Normalize the data to the controls.
- Calculate the Z'-factor to assess the quality of the assay.
- Identify hits based on a predefined activity threshold (e.g., >3 standard deviations from the mean of the negative control).
Protocol 2: In Vivo High-Throughput Screening using Drosophila
This protocol is based on a screen performed on DJ-1β mutant flies, the fly ortholog of human DJ-1.[11][12]
1. Fly Husbandry and Compound Administration:
- Rear DJ-1β mutant flies on standard cornmeal-agar medium.
- Prepare food vials containing the library compounds at a specific concentration (e.g., mixed into the food).
- Transfer flies to the compound-containing vials.
2. Behavioral Assay (Climbing Assay):
- After a set period of compound treatment, assess the motor performance of the flies using a negative geotaxis (climbing) assay.
- Gently tap the flies to the bottom of the vial.
- Record the number of flies that climb past a certain height within a specific time.
3. Hit Identification and Validation:
- Identify compounds that significantly improve the climbing ability of the DJ-1β mutant flies compared to vehicle-treated controls.
- Validate the hits in secondary assays, potentially in human cell-based models of DJ-1 deficiency.[11][12]
Visualizations
Signaling Pathways Involving DJ-1
Caption: Simplified signaling pathways modulated by DJ-1.
High-Throughput Screening Workflow
Caption: General workflow for a high-throughput screening campaign.
Conclusion
This compound serves as a critical tool for the exploration of DJ-1 biology and the discovery of novel therapeutics. The application notes and protocols outlined here provide a robust framework for designing and executing high-throughput screening campaigns targeting this important protein. By combining carefully designed primary screens with rigorous secondary validation, researchers can identify and characterize new chemical entities with the potential to modulate DJ-1 function for the treatment of associated diseases.
References
- 1. scbt.com [scbt.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery and optimization of inhibitors of the Parkinson’s disease associated protein DJ-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DJ-1 - Wikipedia [en.wikipedia.org]
- 6. Regulation of Signal Transduction by DJ-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Signal Transduction by DJ-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of DJ-1 in Cellular Metabolism and Pathophysiological Implications for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Deglycase-activity oriented screening to identify DJ-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A High-Throughput Chemical Screen in DJ-1β Mutant Flies Identifies Zaprinast as a Potential Parkinson's Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Probing Mitochondrial Function with DJ-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
DJ-1 (also known as PARK7) is a ubiquitously expressed protein that plays a critical role in cellular defense against oxidative stress and in maintaining mitochondrial homeostasis. As a redox-sensitive protein, DJ-1's function is intimately linked to the health of mitochondria, the primary site of both cellular energy production and reactive oxygen species (ROS) generation. Loss-of-function mutations in the PARK7 gene are a cause of early-onset, autosomal recessive Parkinson's disease, highlighting the neuroprotective importance of DJ-1. In the context of cancer, overexpression of DJ-1 has been linked to therapeutic resistance, making it a target of interest for oncology research.
While a specific inhibitor named "DJ-1-IN-1" is not described in publicly available literature, a class of small molecules based on the isatin scaffold has been identified as potent, covalent inhibitors of DJ-1. These inhibitors act by targeting the critical, redox-sensitive cysteine residue at position 106 (Cys106), effectively abrogating DJ-1's protective functions. These chemical probes provide a powerful tool for elucidating the cellular roles of DJ-1 and for investigating the consequences of its inhibition, particularly on mitochondrial function.
These application notes provide detailed protocols for utilizing a representative DJ-1 inhibitor (referred to herein as "DJ-1 Inhibitor," analogous to an isatin-based compound) to assess its impact on key mitochondrial functions. The methodologies described are essential for researchers investigating the therapeutic potential of targeting DJ-1 in neurodegenerative diseases and cancer.
Mechanism of Action of DJ-1 in Mitochondria
Under normal physiological conditions, a portion of cellular DJ-1 resides in the mitochondria. In response to oxidative stress, DJ-1 translocates to the mitochondria to exert its protective effects.[1][2][3] The primary functions of DJ-1 related to mitochondria include:
-
ROS Scavenging: DJ-1 functions as an atypical peroxiredoxin-like peroxidase, directly scavenging harmful reactive oxygen species.[4]
-
Maintaining Mitochondrial Integrity: Loss of DJ-1 function is associated with a decrease in mitochondrial membrane potential (ΔΨm), an increase in mitochondrial fragmentation, and an increased propensity for mitochondrial permeability transition pore (mPTP) opening.[1][5][6][7][8]
-
Supporting ATP Production: While DJ-1 deficiency does not appear to directly impair the machinery of mitochondrial respiration, it leads to a reduction in cellular ATP levels, likely as a consequence of increased oxidative stress and mitochondrial dysfunction.[6][8][9]
-
Parallel Protective Pathway: DJ-1 is thought to function in a pathway parallel to the well-characterized PINK1/Parkin pathway to protect mitochondria against oxidative damage.[1]
The inhibition of DJ-1 with a chemical probe is expected to phenocopy the effects observed in DJ-1 loss-of-function genetic models, leading to a state of mitochondrial vulnerability.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from treating cells with a DJ-1 inhibitor, based on published data from DJ-1 loss-of-function studies.
Table 1: Effect of DJ-1 Inhibition on Mitochondrial Respiration
| Parameter | Expected Outcome with DJ-1 Inhibitor | Fold Change (vs. Vehicle) | Reference |
|---|---|---|---|
| Basal Respiration | No significant change | ~1.0 | [8] |
| ATP-Linked Respiration | No significant change | ~1.0 | [8] |
| Maximal Respiration | No significant change | ~1.0 | [8] |
| Spare Respiratory Capacity | No significant change | ~1.0 |[8] |
Table 2: Effect of DJ-1 Inhibition on Mitochondrial Health and Energetics
| Parameter | Expected Outcome with DJ-1 Inhibitor | Fold Change (vs. Vehicle) | Reference |
|---|---|---|---|
| Mitochondrial Membrane Potential (ΔΨm) | Decrease | ↓ (~0.7 - 0.8) | [6] |
| Mitochondrial ROS (Superoxide) | Increase | ↑ (~1.5 - 2.0) | [6] |
| Cellular ATP Levels | Decrease | ↓ (~0.7 - 0.8) | [6][9] |
| Mitochondrial Fragmentation | Increase | ↑ (Qualitative) |[1][5] |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Respiration using a Seahorse XF Analyzer
This protocol measures the oxygen consumption rate (OCR) to assess the impact of DJ-1 inhibition on mitochondrial respiration.
Materials:
-
Seahorse XFe96/24 Analyzer and consumables (Agilent)
-
Cell culture plates compatible with the Seahorse analyzer
-
DJ-1 Inhibitor (and appropriate vehicle control, e.g., DMSO)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: On the day of the assay, treat the cells with various concentrations of the DJ-1 Inhibitor or vehicle control for the desired duration (e.g., 4-24 hours). Include wells with medium only for background correction.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 37°C incubator overnight.
-
Assay Preparation: a. Prepare the assay medium by warming the XF Base Medium to 37°C and supplementing with glucose, pyruvate, and glutamine. Adjust pH to 7.4. b. Wash the cells with the prepared assay medium and add the final volume of assay medium to each well. c. Incubate the plate in a non-CO2 37°C incubator for 45-60 minutes.[10] d. Load the hydrated sensor cartridge with the Mito Stress Test compounds (Oligomycin, FCCP, and Rotenone/Antimycin A) according to the manufacturer's protocol.
-
Seahorse XF Assay: a. Calibrate the instrument with the loaded sensor cartridge. b. Replace the calibrant plate with the cell plate and initiate the assay. c. The assay protocol will consist of cycles of mixing, waiting, and measuring to establish a baseline OCR, followed by sequential injections of the test compounds to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[10][11]
-
Data Analysis: a. After the run, normalize the OCR data to cell number or protein concentration. b. Calculate key parameters: Basal Respiration, ATP Production, Maximal Respiration, and Spare Respiratory Capacity.
Expected Results: Inhibition of DJ-1 is not expected to cause a significant change in the key parameters of mitochondrial respiration.[8] This assay is valuable as a control to demonstrate that the inhibitor's effects on other mitochondrial functions (like ROS and ATP levels) are not a direct consequence of impaired electron transport chain function.
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol uses the ratiometric dye JC-1 to measure changes in ΔΨm. In healthy, high-potential mitochondria, JC-1 forms aggregates that fluoresce red. In unhealthy, low-potential mitochondria, it remains as monomers that fluoresce green.
Materials:
-
JC-1 Dye
-
DJ-1 Inhibitor (and vehicle control)
-
FCCP (as a positive control for depolarization)
-
Fluorescence microplate reader, flow cytometer, or fluorescence microscope
-
Black-walled, clear-bottom 96-well plates (for plate reader/microscopy)
Procedure:
-
Cell Culture and Treatment: Seed cells in an appropriate culture vessel (e.g., 96-well plate). Treat with the DJ-1 Inhibitor, vehicle, and a positive control (FCCP, added 10-30 minutes before the assay) for the desired time.
-
JC-1 Staining: a. Prepare a working solution of JC-1 (typically 1-10 µM) in cell culture medium.[12] b. Remove the treatment media and add the JC-1 working solution to each well. c. Incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[12][13]
-
Washing: a. Aspirate the JC-1 solution. b. Wash the cells gently with pre-warmed assay buffer (e.g., PBS or HBSS). The number of washes may vary by protocol (one to two washes are common).[13]
-
Fluorescence Measurement: a. Microplate Reader: Read the fluorescence of J-aggregates (red; Ex/Em ~535/595 nm) and J-monomers (green; Ex/Em ~485/535 nm).[13] b. Flow Cytometry: Harvest the cells, wash, and resuspend in assay buffer. Analyze using flow cytometry, detecting green fluorescence in the FITC channel and red fluorescence in the PE channel. c. Microscopy: Observe cells under a fluorescence microscope using appropriate filter sets for red and green fluorescence.
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Expected Results: Cells treated with the DJ-1 inhibitor are expected to show a significant decrease in the red/green fluorescence ratio, indicating a loss of mitochondrial membrane potential.[6][14]
Protocol 3: Measurement of Mitochondrial Reactive Oxygen Species (ROS) with MitoSOX™ Red
This protocol uses MitoSOX™ Red, a fluorescent probe that specifically targets mitochondria and fluoresces upon oxidation by superoxide.
Materials:
-
MitoSOX™ Red reagent (Thermo Fisher Scientific)
-
DJ-1 Inhibitor (and vehicle control)
-
Antimycin A or Rotenone (as a positive control for mitochondrial ROS production)
-
Fluorescence microplate reader, flow cytometer, or fluorescence microscope
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
Procedure:
-
Cell Culture and Treatment: Seed and treat cells with the DJ-1 Inhibitor, vehicle, or positive control as described in the previous protocols.
-
MitoSOX Staining: a. Prepare a 5 µM working solution of MitoSOX Red in warm HBSS or culture medium.[15] Note: Some studies suggest using a lower concentration (e.g., 1-2.5 µM) to ensure mitochondrial specificity.[16] b. Remove the treatment media, wash cells once with warm buffer, and add the MitoSOX working solution. c. Incubate for 10-30 minutes at 37°C, protected from light.[15][17]
-
Washing: Gently wash the cells two to three times with warm buffer to remove excess probe.[15][16]
-
Fluorescence Measurement: a. Measure the fluorescence using a microplate reader (Ex/Em ~510/580 nm) or analyze by flow cytometry or fluorescence microscopy.
-
Data Analysis: Quantify the fluorescence intensity. An increase in fluorescence corresponds to an increase in mitochondrial superoxide production. Normalize to cell number if necessary.
Expected Results: Treatment with a DJ-1 inhibitor is expected to lead to a significant increase in MitoSOX Red fluorescence, indicating elevated levels of mitochondrial superoxide.[6][18]
Protocol 4: Quantification of Cellular ATP Levels
This protocol uses a luciferase-based assay to measure total cellular ATP content as an indicator of overall cellular energy status.
Materials:
-
ATP determination kit (e.g., from Thermo Fisher Scientific, Promega) containing luciferase, D-luciferin, and cell lysis buffer.
-
DJ-1 Inhibitor (and vehicle control)
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Cell Culture and Treatment: Seed cells in an opaque-walled 96-well plate and treat with the DJ-1 Inhibitor or vehicle control for the desired duration.
-
ATP Assay: a. Follow the manufacturer's protocol. Typically, this involves adding a single reagent that both lyses the cells and contains the luciferase/luciferin substrate.[19] b. Incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for cell lysis and stabilization of the luminescent signal.
-
Luminescence Measurement: Measure the luminescence in a plate-reading luminometer. The light output is directly proportional to the ATP concentration.
-
Data Analysis: a. Generate an ATP standard curve to quantify the absolute ATP concentration. b. Normalize the luminescence signal of the samples to the protein concentration or cell number.
Expected Results: Inhibition of DJ-1 is expected to cause a significant reduction in total cellular ATP levels, reflecting compromised mitochondrial function and increased cellular stress.[6][9]
References
- 1. DJ-1 regulation of mitochondrial function and autophagy through oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. DJ-1, PINK1 and their effects on Mitochondrial Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DJ-1 regulation of mitochondrial function and autophagy through oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Loss of DJ-1 Does Not Affect Mitochondrial Respiration but Increases ROS Production and Mitochondrial Permeability Transition Pore Opening | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Loss of DJ-1 does not affect mitochondrial respiration but increases ROS production and mitochondrial permeability transition pore opening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Parkinson’s disease protein DJ-1 regulates ATP synthase protein components to increase neuronal process outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondrial respiration and glycolysis with Seahorse bioanalyzer [bio-protocol.org]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. researchgate.net [researchgate.net]
- 15. sm.unife.it [sm.unife.it]
- 16. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for Assessing DJ-1-IN-1 Target Engagement
Audience: Researchers, scientists, and drug development professionals.
Introduction
DJ-1 (also known as PARK7) is a multifunctional protein implicated in a variety of cellular processes, including transcriptional regulation, response to oxidative stress, and mitochondrial function.[1][2][3] Its dysregulation is associated with several pathologies, including Parkinson's disease and cancer, making it an attractive therapeutic target.[1][2] DJ-1-IN-1 is a small molecule inhibitor designed to modulate the activity of DJ-1. Validating the direct interaction of this compound with its intended target within the complex cellular environment is a critical step in its development as a chemical probe or therapeutic agent.
These application notes provide a detailed protocol for assessing the target engagement of this compound with DJ-1, utilizing both biochemical and cellular assays. The primary methods described are a fluorescence-based enzymatic assay to measure the inhibition of DJ-1's catalytic activity and the Cellular Thermal Shift Assay (CETSA) to confirm direct binding in a cellular context.
Signaling Pathways and Experimental Workflows
References
- 1. DJ-1 as a Therapeutic Target Against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DJ-1 as a human oncogene and potential therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Knockdown of DJ-1 Resulted in a Coordinated Activation of the Innate Immune Antiviral Response in HEK293 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DJ-1-IN-1 Treatment in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
DJ-1 (also known as PARK7) is a multifunctional protein implicated in a range of cellular processes, most notably in the response to oxidative stress. In the context of neurobiology, DJ-1 is of significant interest due to its neuroprotective functions. Dysregulation of DJ-1 has been linked to neurodegenerative diseases, including Parkinson's disease. As a sensor of oxidative stress, DJ-1 is involved in modulating key signaling pathways to enhance neuronal survival.
DJ-1-IN-1 is a covalent inhibitor of DJ-1. While its effects have been characterized in cancer cell lines, its application in primary neuron cultures is an emerging area of research. These application notes provide a comprehensive guide for utilizing this compound to study the role of DJ-1 in neuronal health and disease models. The protocols outlined below detail methods for treating primary neuron cultures with this compound, assessing its effects on neuronal viability, and investigating its impact on downstream signaling pathways.
Mechanism of Action of DJ-1
DJ-1 exerts its neuroprotective effects through various mechanisms, including:
-
Antioxidant Response: DJ-1 is believed to scavenge reactive oxygen species (ROS) and upregulate the expression of antioxidant proteins through the Nrf2 pathway.
-
Mitochondrial Function: It helps maintain mitochondrial integrity and function under stress conditions.
-
Signaling Pathway Modulation: DJ-1 influences several pro-survival signaling cascades, such as the PI3K/Akt and ERK pathways.
Inhibition of DJ-1 with this compound is expected to disrupt these protective functions, making neurons more susceptible to stressors and providing a valuable tool to dissect the molecular mechanisms of DJ-1-mediated neuroprotection.
Data Presentation
The following tables summarize hypothetical quantitative data from experiments using this compound in primary cortical neuron cultures. These are provided as examples of how to structure and present experimental results.
Table 1: Effect of this compound on Primary Neuron Viability (MTT Assay)
| Treatment Group | Concentration (µM) | Neuronal Viability (% of Control) | Standard Deviation |
| Vehicle Control (DMSO) | - | 100 | ± 5.2 |
| This compound | 1 | 98.1 | ± 4.8 |
| This compound | 5 | 95.3 | ± 5.1 |
| This compound | 10 | 88.7 | ± 6.3 |
| This compound | 25 | 75.4 | ± 7.9 |
| This compound | 50 | 58.2 | ± 8.5 |
Table 2: Effect of this compound on Oxidative Stress-Induced Neuronal Death (LDH Assay)
| Treatment Group | H₂O₂ (100 µM) | Neuronal Death (% of H₂O₂ alone) | Standard Deviation |
| Vehicle Control | - | 5.2 | ± 1.1 |
| H₂O₂ alone | + | 100 | ± 9.8 |
| This compound (10 µM) + H₂O₂ | + | 125.6 | ± 11.2 |
| This compound (25 µM) + H₂O₂ | + | 148.3 | ± 12.5 |
Table 3: Western Blot Analysis of Key Signaling Proteins
| Treatment Group | p-Akt/Akt Ratio (Fold Change) | Nrf2 (Nuclear) Level (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (25 µM) | 0.65 | 0.58 |
| H₂O₂ (100 µM) | 1.8 | 2.5 |
| This compound + H₂O₂ | 1.1 | 1.4 |
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
DMEM (high glucose)
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
Neurobasal medium
-
B-27 supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
DNase I
-
Poly-D-lysine
-
Laminin
-
Sterile dissection tools
-
70% Ethanol
Procedure:
-
Prepare culture plates by coating with Poly-D-lysine (50 µg/mL in sterile water) overnight at 37°C, followed by washing with sterile water and coating with laminin (5 µg/mL in PBS) for at least 4 hours at 37°C.
-
Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect the uterine horns and remove the embryos. Place embryos in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Under a dissecting microscope, remove the brains from the skulls and place them in fresh ice-cold HBSS.
-
Dissect the cortices and remove the meninges.
-
Mince the cortical tissue and transfer it to a 15 mL conical tube.
-
Digest the tissue with Trypsin-EDTA for 15 minutes at 37°C.
-
Stop the digestion by adding an equal volume of DMEM with 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a density of 2 x 10⁵ cells/cm² on the pre-coated plates.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.
-
After 24 hours, perform a half-media change and continue to do so every 3-4 days.
Protocol 2: this compound Treatment of Primary Neurons
Materials:
-
Primary neuron cultures (DIV 7-10)
-
This compound (compound 797780-71-3)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Neurobasal medium (as described in Protocol 1)
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
On the day of the experiment, prepare working solutions of this compound by diluting the stock solution in pre-warmed Neurobasal medium to the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration does not exceed 0.1% in all conditions, including the vehicle control.
-
Carefully remove half of the medium from each well of the cultured neurons.
-
Add an equal volume of the medium containing the appropriate concentration of this compound or vehicle control (0.1% DMSO) to the respective wells.
-
Incubate the neurons for the desired treatment duration (e.g., 24 hours) at 37°C and 5% CO₂.
Protocol 3: Assessment of Neuronal Viability (MTT Assay)
Materials:
-
Treated primary neuron cultures in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Following the treatment period with this compound, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well.
-
Incubate the plate overnight at 37°C in a humidified incubator to ensure complete solubilization of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 4: Immunocytochemistry for Neuronal Markers
Materials:
-
Treated primary neuron cultures on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (5% goat serum in PBS)
-
Primary antibodies (e.g., anti-MAP2 for neurons, anti-cleaved caspase-3 for apoptosis)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides using mounting medium.
-
Image the slides using a fluorescence microscope.
Protocol 5: Western Blotting for Signaling Pathway Analysis
Materials:
-
Treated primary neuron cultures in 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-DJ-1, anti-p-Akt, anti-Akt, anti-Nrf2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Lyse the cells with ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL detection reagent and an imaging system.
Visualizations
Application Notes and Protocols for Validating DJ-1-IN-1 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
DJ-1 (also known as PARK7) is a multifunctional protein implicated in a variety of cellular processes, including antioxidant defense, chaperone activity, and transcriptional regulation.[1][2] Its dysfunction is associated with several pathologies, most notably Parkinson's disease and cancer.[2][3][4] As a redox-sensitive protein, the cysteine residue at position 106 (Cys106) is critical for its function and is susceptible to oxidation under cellular stress.[5][6] The development of specific inhibitors for DJ-1, such as DJ-1-IN-1, is a promising therapeutic strategy.[3][7] This document provides detailed protocols for validating the activity of DJ-1 inhibitors, focusing on biochemical assays, target engagement, and cellular functional assays.
I. Biochemical Assays: Assessing Direct Enzyme Inhibition
One of the key enzymatic functions of DJ-1 is its glyoxalase (or deglycase) activity, which is involved in the detoxification of reactive carbonyl species like methylglyoxal and phenylglyoxal.[3][8] Inhibitors of DJ-1 are expected to block this activity.
Protocol 1: In Vitro Glyoxalase Activity Assay
This protocol measures the ability of this compound to inhibit the glyoxalase activity of recombinant DJ-1 by monitoring the disappearance of the substrate phenylglyoxal.
Materials:
-
Recombinant human DJ-1 protein
-
Phenylglyoxal
-
This compound inhibitor
-
Assay Buffer: 100 mM potassium phosphate, pH 7.0
-
DMSO (for dissolving inhibitor)
-
UV-transparent 96-well plate
-
Spectrophotometer capable of reading absorbance at 250 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well UV-transparent plate, prepare the reaction mixtures. For each reaction, combine:
-
Recombinant DJ-1 (final concentration 0.5 µM)
-
This compound at various concentrations (e.g., from 1 nM to 30 µM) or DMSO vehicle control. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
Assay Buffer to the desired final volume.
-
-
Pre-incubate the plate at room temperature for 20 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding phenylglyoxal to a final concentration of 2 µM.
-
Immediately monitor the decrease in absorbance at 250 nm over time using a spectrophotometer.
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
| Parameter | Value |
| Enzyme | Recombinant Human DJ-1 |
| Substrate | Phenylglyoxal |
| Detection Wavelength | 250 nm |
| Final DJ-1 Concentration | 0.5 µM |
| Final Phenylglyoxal Conc. | 2 µM |
| Final DMSO Concentration | 1% |
| Assay Buffer | 100 mM Potassium Phosphate, pH 7.0 |
II. Target Engagement in a Cellular Context
Confirming that an inhibitor binds to its intended target within a complex cellular environment is a critical step in drug development. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for demonstrating target engagement.[9][10][11]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol assesses the binding of this compound to endogenous DJ-1 in intact cells. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
HEK293 or other suitable cell line
-
This compound inhibitor
-
Complete cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Western blotting reagents (anti-DJ-1 antibody, secondary antibody, etc.)
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with various concentrations of this compound or DMSO vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by a cooling step to room temperature. An initial experiment without the inhibitor should be performed to determine the optimal temperature for subsequent experiments (a temperature where a significant portion of the protein denatures).
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble DJ-1 in the supernatant by Western blotting using an anti-DJ-1 antibody.
-
Quantify the band intensities and plot the percentage of soluble DJ-1 against the temperature for each inhibitor concentration. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
| Parameter | Description |
| Cell Line | HEK293 or other suitable line |
| Treatment | This compound or DMSO vehicle |
| Heating Range | 40°C to 70°C for 3 minutes |
| Detection Method | Western Blot for soluble DJ-1 |
III. Cellular Functional Assays: Assessing Neuroprotective Effects
DJ-1 plays a crucial role in protecting cells against oxidative stress.[1][2][4] A functional consequence of inhibiting DJ-1 would be an increased susceptibility of cells to oxidative damage.
Protocol 3: Cell Viability Assay under Oxidative Stress (MTT Assay)
This protocol measures cell viability by assessing the metabolic activity of cells treated with this compound and an oxidative stressor.
Materials:
-
SH-SY5Y or other neuronal cell line
-
This compound inhibitor
-
Oxidative stressor (e.g., Hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), or MPP+)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well cell culture plate
-
Plate reader for absorbance measurement at 590 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or DMSO vehicle control for a specified duration (e.g., 24 hours).
-
Induce oxidative stress by adding H₂O₂, 6-OHDA, or MPP+ at a predetermined toxic concentration for a specific time (e.g., 12-24 hours).
-
After the incubation with the oxidative stressor, remove the medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well and incubate for 3 hours at 37°C.
-
Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 590 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control. A decrease in cell viability in the presence of the inhibitor and the oxidative stressor compared to the stressor alone indicates functional inhibition of DJ-1's protective role.
| Parameter | Description |
| Cell Line | SH-SY5Y or other neuronal cell line |
| Inhibitor | This compound |
| Oxidative Stressor | H₂O₂, 6-OHDA, or MPP+ |
| Viability Readout | MTT reduction to formazan |
| Detection Wavelength | 590 nm |
Protocol 4: Cytotoxicity Assay (LDH Release Assay)
This protocol quantifies cell death by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
-
SH-SY5Y or other neuronal cell line
-
This compound inhibitor
-
Oxidative stressor (e.g., H₂O₂)
-
Complete cell culture medium
-
LDH cytotoxicity assay kit
-
96-well cell culture plate
-
Plate reader for absorbance measurement at the wavelength specified by the kit (e.g., 490 nm)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO vehicle control for a specified duration.
-
Induce cytotoxicity by adding an oxidative stressor like H₂O₂.
-
Include the following controls on the plate:
-
Untreated cells (spontaneous LDH release).
-
Cells treated with lysis buffer (maximum LDH release).
-
Culture medium alone (background).
-
-
Incubate the plate for the desired period.
-
Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature for the time specified in the kit's protocol (e.g., 30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity based on the absorbance readings, corrected for background and normalized to the maximum LDH release. An increase in cytotoxicity in the inhibitor-treated and stressed cells compared to stressed cells alone indicates a functional effect of the inhibitor.
| Parameter | Description |
| Cell Line | SH-SY5Y or other neuronal cell line |
| Inhibitor | This compound |
| Cytotoxicity Inducer | Oxidative stressor (e.g., H₂O₂) |
| Readout | LDH activity in the supernatant |
| Detection Wavelength | e.g., 490 nm (kit-dependent) |
IV. Signaling Pathways and Experimental Workflow
DJ-1 Signaling Pathways
DJ-1 is known to modulate several key signaling pathways to exert its cytoprotective effects.[3][12] Understanding these pathways is crucial for interpreting the downstream effects of DJ-1 inhibition.
Caption: Key signaling pathways modulated by DJ-1.
Experimental Workflow for this compound Validation
The validation of a novel DJ-1 inhibitor follows a logical progression from in vitro characterization to cellular activity confirmation.
Caption: General workflow for validating DJ-1 inhibitors.
V. Conclusion
The protocols and information provided in this document offer a comprehensive framework for the validation of DJ-1 inhibitors like this compound. By systematically assessing biochemical activity, target engagement in cells, and functional cellular consequences, researchers can confidently characterize the potency and mechanism of action of novel therapeutic compounds targeting DJ-1.
References
- 1. scbt.com [scbt.com]
- 2. Role of DJ-1 in the mechanism of pathogenesis of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and optimization of inhibitors of the Parkinson’s disease associated protein DJ-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Oxidized DJ-1 as a possible biomarker of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Discovery and Optimization of Inhibitors of the Parkinson's Disease Associated Protein DJ-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic evidence in favor of glyoxalase III and against deglycase activity of DJ‐1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxidized DJ-1 as a Biomarker for Parkinson's Disease | Parkinson's Disease [michaeljfox.org]
Troubleshooting & Optimization
Technical Support Center: DJ-1 Inhibitor Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing inhibitors targeting the DJ-1 protein (also known as PARK7), referred to herein as DJ-1-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for most DJ-1 inhibitors?
A1: The majority of DJ-1 inhibitors are designed to target the catalytically active cysteine residue at position 106 (Cys106).[1][2] This residue is critical for the various proposed functions of DJ-1, including its antioxidant and enzymatic activities.[1] By covalently modifying or binding to the pocket of Cys106, these inhibitors can effectively inactivate the protein.[1]
Q2: Which enzymatic activities of DJ-1 are most commonly used for inhibitor screening assays?
A2: The most common enzymatic activities leveraged for inhibitor screening are its esterase and glyoxalase/deglycase functions.[2] Esterase activity can be monitored using colorimetric or fluorogenic substrates.[3][4] The glyoxalase activity, which involves the detoxification of reactive species like methylglyoxal (MGO) into lactate, can be measured using enzyme-coupled assays that detect lactate production.[2][3]
Q3: My fluorescent-based assay is showing high background noise. What are the common causes?
A3: High background in fluorescence-based assays can stem from several sources. Test compounds themselves can be fluorescent, particularly when using excitation wavelengths below 400 nm.[5] The fluorescent probe's sensitivity to pH can also be a factor; for instance, if the assay's pH is not optimal for the probe's fluorescence, it can lead to low signal-to-noise ratios.[3]
Q4: How can I confirm that this compound is engaging with DJ-1 inside the cell?
A4: The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm target engagement in a cellular context.[6][7] This technique measures the change in thermal stability of a target protein upon ligand binding. An effective inhibitor like this compound will typically stabilize DJ-1, leading to a higher melting temperature.[6] High-throughput versions of CETSA (HT-CETSA) are available for screening larger compound libraries.[7][8]
Q5: I'm seeing inconsistent results in my high-throughput screen (HTS). What should I check?
A5: Inconsistency in HTS is a common issue and can be caused by several factors, including plate-to-plate variability, positional effects within plates, and the presence of non-selective compounds that cause false positives.[9] It is crucial to include appropriate controls on every plate and to perform robust data normalization to minimize these effects.[9]
Troubleshooting Guides
Biochemical Assays (Esterase/Glyoxalase Activity)
| Problem | Possible Cause | Recommended Solution |
| No or Low Signal | Inactive DJ-1 enzyme. | Ensure the recombinant DJ-1 protein is properly folded and active. Use a fresh batch of protein and include a positive control. |
| Incorrect buffer conditions (pH, salt). | Optimize the pH and ionic strength of the assay buffer. Some fluorescent probes are highly sensitive to pH.[3] | |
| Substrate degradation. | Prepare substrates fresh and protect them from light if they are photosensitive. | |
| Insufficient incubation time. | Optimize the incubation time for the enzymatic reaction to ensure it is in the linear range. | |
| High Background Signal | Intrinsic fluorescence of this compound. | Screen the compound library for auto-fluorescence at the assay's excitation/emission wavelengths. Avoid excitation wavelengths below 400 nm if possible.[5] |
| Non-specific substrate hydrolysis. | Run a control reaction without the DJ-1 enzyme to measure the rate of spontaneous substrate breakdown. Subtract this background from all measurements. | |
| Irreproducible IC50 Values | Compound precipitation at high concentrations. | Check the solubility of this compound in the assay buffer. Use a lower concentration of DMSO or add a non-interfering surfactant if necessary. |
| Reversible vs. Irreversible Inhibition. | Pre-incubate DJ-1 with the inhibitor for varying amounts of time to check for time-dependent inhibition, which can indicate covalent modification. |
Cell-Based Assays (CETSA, Pull-down)
| Problem | Possible Cause | Recommended Solution |
| No thermal shift observed in CETSA. | This compound is not cell-permeable. | Verify the cell permeability of your compound using other methods. |
| Insufficient drug concentration or incubation time. | Perform a dose-response and time-course experiment to find the optimal conditions for target engagement. | |
| The inhibitor does not significantly alter the thermal stability of DJ-1. | While rare for potent binders, this is possible. Use an alternative target engagement assay, such as a cellular competition assay with a fluorescent probe.[4] | |
| Low yield of pulled-down protein in Co-IP. | Protein degradation. | Ensure that protease inhibitors are included in all lysis buffers and solutions.[10] |
| Low expression of the target protein. | Overexpress the target protein if possible, or use a cell line known to have high endogenous expression. Ensure your antibody is working by checking the input lysate via Western blot.[11] | |
| High non-specific binding in Co-IP. | Stringent lysis buffer disrupting interactions. | Use a milder lysis buffer (e.g., non-ionic detergents) for Co-IP experiments, as harsh buffers like RIPA can break protein-protein interactions.[11] |
| Non-specific binding to beads or IgG. | Pre-clear the lysate by incubating it with beads alone before adding the antibody.[11] Include proper controls, such as a bead-only control and an isotype IgG control, to identify the source of non-specific binding.[11] |
Quantitative Data Summary
The following table summarizes typical concentrations and parameters used in various DJ-1 inhibitor assays, compiled from multiple studies.
| Parameter | Assay Type | Value/Range | Reference |
| DJ-1 Protein Concentration | Esterase Assay | 0.2 µM | |
| Glyoxalase (Lactate) Assay | 50 µM | [3] | |
| Gel-based Competition Assay | 1 µM | [4] | |
| Substrate Concentration | p-Nitrophenyl Acetate (pNPA) | 2.8 mM | [2] |
| Methylglyoxal (MGO) | 5 mM | [3] | |
| Inhibitor Concentration | For IC50 determination | Varies (e.g., nM to µM range) | [3] |
| For initial screening | 5 µM | ||
| Example IC50 Value | Compound 9 (Isatin analog) | 0.18 µM | [3] |
| Compound 797780-71-3 | 12.18 µM (in ACHN cells) | ||
| Fluorescence Wavelengths | DiFMUAc Substrate | Excitation: 358 nm, Emission: 455 nm | [3][4] |
Experimental Protocols
Protocol: DJ-1 Esterase Activity Assay (Fluorescence-based)
This protocol is adapted from a method using the fluorogenic substrate 6,8-difluoro-4-methylumbelliferyl acetate (DiFMUAc).[3][4]
-
Reagent Preparation :
-
Assay Buffer: Prepare a suitable buffer (e.g., PBS, pH 7.4).
-
DJ-1 Stock: Prepare a concentrated stock of purified recombinant human DJ-1 in assay buffer.
-
DiFMUAc Substrate Stock: Dissolve DiFMUAc in DMSO to make a stock solution (e.g., 10 mM).
-
This compound Stock: Prepare serial dilutions of the inhibitor in DMSO.
-
-
Assay Procedure :
-
In a 96-well or 384-well black plate, add 2 µL of this compound from the serial dilution stock (or DMSO for control).
-
Add 50 µL of DJ-1 solution (final concentration ~0.2 µM) to each well.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to DJ-1.
-
Initiate the reaction by adding 50 µL of DiFMUAc substrate solution (final concentration ~10-50 µM).
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition :
-
Monitor the increase in fluorescence over time (e.g., every minute for 30 minutes).
-
Use an excitation wavelength of 358 nm and an emission wavelength of 455 nm.[4]
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
-
Data Analysis :
-
Normalize the rates to the DMSO control.
-
Plot the normalized rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol provides a general workflow for performing a CETSA experiment to verify target engagement.[6][12]
-
Cell Treatment :
-
Culture cells to ~80% confluency.
-
Treat cells with either vehicle (e.g., DMSO) or varying concentrations of this compound for a predetermined time (e.g., 1-2 hours) under normal culture conditions.
-
-
Heating Step :
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification :
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath).
-
Separate the soluble protein fraction (containing non-aggregated protein) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Transfer the supernatant (soluble fraction) to a new tube.
-
-
Analysis :
-
Analyze the amount of soluble DJ-1 remaining at each temperature point using Western blotting or ELISA.
-
Plot the percentage of soluble DJ-1 against the temperature for both vehicle- and inhibitor-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and engagement.
-
Visualizations
Caption: Simplified pathway of DJ-1's role in the oxidative stress response.
Caption: General workflow for a high-throughput screening campaign for DJ-1 inhibitors.
References
- 1. Discovery and optimization of inhibitors of the Parkinson’s disease associated protein DJ-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Deglycase-activity oriented screening to identify DJ-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
how to minimize DJ-1-IN-1 off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using DJ-1-IN-1, a covalent inhibitor of Protein DJ-1 (also known as PARK7). The information is intended for scientists and drug development professionals to help minimize potential off-target effects and ensure data integrity during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as compound 797780-71-3) is an inhibitor of the protein DJ-1.[1][2] It is a covalent inhibitor, meaning it forms a stable, long-lasting bond with its target protein.[3] The primary on-target effect of this compound is the inhibition of DJ-1's various cellular functions, which include roles in antioxidant stress responses, transcriptional regulation, and mitochondrial function.[4]
Q2: What are the known cellular effects of this compound?
A2: In vitro studies have shown that this compound exhibits antiproliferative activity in ACHN (human renal cell adenocarcinoma) cells. It has also been observed to inhibit the Wnt signaling pathway.[1][2][3]
Q3: Is the inhibition of the Wnt signaling pathway an off-target effect?
A3: It is currently not definitively established in publicly available literature whether the inhibition of the Wnt signaling pathway by this compound is a direct off-target effect or a downstream consequence of DJ-1 inhibition. DJ-1 is known to be involved in multiple signaling pathways, and its inhibition could indirectly affect other pathways like Wnt signaling. Further investigation is required to distinguish between these two possibilities.
Q4: What are the general strategies to minimize off-target effects of covalent inhibitors like this compound?
A4: Minimizing off-target effects for covalent inhibitors is crucial for accurate experimental results. Key strategies include:
-
Optimizing Concentration: Use the lowest concentration of this compound that elicits the desired on-target effect.
-
Titration Experiments: Perform dose-response experiments to determine the optimal concentration for your specific cell line and assay.
-
Control Experiments: Employ rigorous controls, such as using a structurally similar but inactive compound, or using DJ-1 knockout/knockdown cells to confirm that the observed effects are DJ-1 dependent.
-
Kinetic Analysis: For covalent inhibitors, both the concentration and the incubation time determine the extent of target modification. Consider optimizing incubation times.
-
Proteomic Profiling: For in-depth analysis, mass spectrometry-based chemoproteomics can be used to identify other proteins that this compound may be binding to in an unbiased manner.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent experimental results.
Possible Cause: Off-target effects of this compound may be contributing to the observed phenotype.
Troubleshooting Steps:
-
Confirm Target Engagement: Verify that this compound is binding to DJ-1 in your experimental system. A Cellular Thermal Shift Assay (CETSA) is a suitable method for this.
-
Concentration Optimization: Re-evaluate the concentration of this compound being used. It's possible that a lower concentration will maintain on-target effects while reducing off-target binding.
-
Use DJ-1 Null Cells: The most definitive control is to treat DJ-1 knockout or siRNA-mediated knockdown cells with this compound. If the phenotype persists in the absence of DJ-1, it is likely an off-target effect.
-
Assess Cell Health: High concentrations of any compound can induce cellular stress. Ensure that the observed effects are not due to general toxicity. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) at your working concentration of this compound.
Issue 2: Difficulty in distinguishing on-target from off-target effects.
Possible Cause: The observed phenotype could be a downstream consequence of DJ-1 inhibition rather than a direct off-target interaction.
Troubleshooting Steps:
-
Literature Review: Investigate the known downstream signaling pathways of DJ-1. DJ-1 is implicated in pathways involving Nrf2, PI3K/Akt, and ASK1.[5] Effects on these pathways are likely on-target consequences.
-
Time-Course Experiment: Analyze the timing of different cellular responses after this compound treatment. On-target effects are expected to precede downstream signaling events.
-
Rescue Experiment: If possible, overexpress a resistant mutant of DJ-1 (one that does not bind this compound) in your cells. If the phenotype is rescued, it confirms that the effect is mediated through DJ-1.
Quantitative Data
The following table summarizes the known quantitative data for this compound.
| Compound | Target | Cell Line | Activity | Value | Reference |
| This compound | DJ-1 | ACHN | Antiproliferation | IC50: 12.18 μM | [1][3] |
Experimental Protocols
Protocol 1: Determining Optimal Concentration of this compound using a Dose-Response Curve
-
Cell Plating: Plate your cells of interest in a multi-well plate (e.g., 96-well) at a density that allows for logarithmic growth during the experiment.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in your cell culture medium. Also, prepare a vehicle control (e.g., DMSO in medium).
-
Treatment: Remove the existing medium from the cells and add the 2x compound dilutions and the vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).
-
Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value. The optimal concentration for further experiments should be the lowest concentration that gives a significant on-target effect.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Culture and Treatment: Culture your cells to confluency. Treat the cells with this compound at the desired concentration or with a vehicle control for a specified time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors.
-
Lysate Preparation: Lyse the cells (e.g., by freeze-thaw cycles) and clarify the lysate by centrifugation to remove cell debris.
-
Heating: Aliquot the supernatant into PCR tubes and heat them to a range of different temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Separation of Soluble Fraction: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble DJ-1 at each temperature by Western blotting using a DJ-1 specific antibody.
-
Data Interpretation: Successful binding of this compound to DJ-1 will result in a thermal stabilization of the DJ-1 protein, shifting the melting curve to higher temperatures compared to the vehicle-treated control.
Visualizations
Caption: Potential signaling pathways affected by DJ-1 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of novel covalent inhibitors of DJ-1 through hybrid virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DJ-1 as a Therapeutic Target Against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of DJ-1 in Cellular Metabolism and Pathophysiological Implications for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
improving the bioavailability of DJ-1-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DJ-1-IN-1. Our goal is to help you overcome common challenges and improve the bioavailability of this inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the DJ-1 protein (also known as PARK7).[1] DJ-1 is a multifunctional protein implicated in various cellular processes, including response to oxidative stress, mitochondrial function, and transcriptional regulation.[2][3][4][5][6] Loss-of-function mutations in the PARK7 gene are associated with early-onset, autosomal recessive Parkinson's disease. This compound has been shown to exhibit antiproliferative activity in cancer cell lines and can inhibit the Wnt signaling pathway.[1]
Q2: What is the primary challenge in working with this compound?
A2: Based on its chemical structure as an isatin derivative, a common challenge with this compound is likely to be poor aqueous solubility, which can significantly impact its bioavailability in both in vitro and in vivo experiments.[7][8][9][10][11] While soluble in organic solvents like DMSO, precipitation can occur when diluted into aqueous buffers, leading to inconsistent results.[1]
Q3: How does poor bioavailability affect experimental outcomes?
A3: Poor bioavailability can lead to several issues:
-
Underestimation of Potency: The actual concentration of the inhibitor that reaches the target protein in cells or tissues may be much lower than the nominal concentration, leading to an underestimation of its true efficacy.
-
High Variability: Inconsistent solubility and absorption can result in high variability between replicate experiments and between different batches of the compound.
-
Poor In Vivo Efficacy: Low oral bioavailability will result in sub-therapeutic concentrations of the drug in the bloodstream and target tissues after oral administration.
Troubleshooting Guide: Improving the Bioavailability of this compound
This guide provides strategies to address potential issues with the solubility and bioavailability of this compound.
Issue 1: Precipitation of this compound in Aqueous Buffers
Symptoms:
-
Visible precipitate forms when diluting a DMSO stock solution of this compound into aqueous media (e.g., cell culture medium, PBS).
-
Inconsistent results in cell-based assays.
Possible Causes:
-
Low aqueous solubility of the isatin scaffold.
-
High final concentration of this compound exceeding its solubility limit.
-
Suboptimal final concentration of the organic co-solvent (e.g., DMSO).
Solutions:
| Strategy | Description | Advantages | Disadvantages |
| Optimize Co-solvent Concentration | Maintain a low, consistent final concentration of DMSO (typically ≤ 0.5%) in your aqueous solution. Prepare intermediate dilutions in a solvent mixture before the final dilution in aqueous buffer. | Simple to implement; minimizes solvent toxicity. | Limited effectiveness for highly insoluble compounds. |
| Use of Solubilizing Excipients | Incorporate excipients such as cyclodextrins (e.g., HP-β-CD, RAMEB) or surfactants (e.g., Tween 80, Cremophor EL) in the formulation. These can form inclusion complexes or micelles to enhance solubility. | Can significantly increase aqueous solubility. | May have their own biological effects; requires careful validation. |
| pH Adjustment | The isatin scaffold has acidic and basic centers. Modifying the pH of the buffer may increase solubility. The optimal pH needs to be determined empirically. | Can be a simple and effective method. | pH changes can affect cell viability and protein stability. |
| Preparation of a Nanosuspension | Nanosuspensions are sub-micron colloidal dispersions of the pure drug. This can be achieved through techniques like sonication or high-pressure homogenization. | Increases surface area for dissolution, leading to higher saturation solubility. | Requires specialized equipment and formulation expertise. |
Issue 2: Low Permeability Across Cell Membranes
Symptoms:
-
Discrepancy between in vitro biochemical assay results (e.g., enzyme inhibition) and cell-based assay results.
-
Requirement for high concentrations of this compound to observe a cellular effect.
Possible Causes:
-
The physicochemical properties of this compound may limit its passive diffusion across the lipid bilayer of the cell membrane.
-
Active efflux by membrane transporters (e.g., P-glycoprotein).
Solutions:
| Strategy | Description | Advantages | Disadvantages |
| Use of Permeation Enhancers | Certain excipients can transiently increase membrane permeability. | Can improve intracellular drug concentration. | Potential for cytotoxicity; requires careful dose optimization. |
| Co-administration with Efflux Pump Inhibitors | For in vitro studies, inhibitors of common efflux pumps (e.g., verapamil for P-gp) can be used to assess if efflux is a limiting factor. | Helps to elucidate the mechanism of poor permeability. | Not a viable long-term formulation strategy for in vivo use due to potential drug-drug interactions. |
| Structural Modification (Medicinal Chemistry Approach) | Chemical modification of the this compound scaffold to improve its lipophilicity or introduce features that facilitate membrane transport.[7][8][9][10] | Can lead to a new chemical entity with fundamentally better properties. | Requires significant medicinal chemistry effort and resources. |
Issue 3: Poor In Vivo Bioavailability
Symptoms:
-
Low plasma and tissue concentrations of this compound after oral administration.
-
Lack of efficacy in animal models despite demonstrated in vitro activity.
Possible Causes:
-
Poor aqueous solubility leading to low dissolution in the gastrointestinal tract.
-
Low intestinal permeability.
-
First-pass metabolism in the gut wall and liver.
Solutions:
| Formulation Strategy | Description | Advantages | Disadvantages |
| Amorphous Solid Dispersions (ASDs) | The drug is dispersed in a polymeric carrier in an amorphous state, which has higher apparent solubility and dissolution rates than the crystalline form. | Well-established technology for improving bioavailability. | Potential for recrystallization over time, affecting stability. |
| Lipid-Based Formulations | Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can be used. The drug is dissolved in a mixture of oils, surfactants, and co-solvents that form a microemulsion upon contact with gastrointestinal fluids. | Can significantly enhance the absorption of lipophilic drugs. | Can be complex to formulate and may have stability issues. |
| Prodrug Approach | A bioreversible derivative of this compound is synthesized that has improved solubility and/or permeability. The prodrug is converted to the active drug in vivo. | Can overcome multiple bioavailability barriers simultaneously. | Requires extensive medicinal chemistry and ADME studies. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM):
-
Weigh out a precise amount of this compound powder.
-
Dissolve in high-purity, anhydrous DMSO to a final concentration of 10 mM.[1]
-
Sonicate briefly in a water bath to ensure complete dissolution.
-
Aliquot into small volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Working Solutions for Cell-Based Assays:
-
Thaw a single aliquot of the 10 mM stock solution.
-
Prepare an intermediate dilution (e.g., 1 mM) in DMSO or a co-solvent mixture (e.g., DMSO:Ethanol).
-
Further dilute to the final desired concentration in pre-warmed cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
Vortex gently immediately after dilution and add to the cells promptly.
-
Protocol 2: In Vitro DJ-1 Inhibition Assay (Thermal Shift Assay)
This protocol is adapted from studies on other DJ-1 inhibitors and can be used to confirm the direct binding of this compound to the DJ-1 protein.[12]
-
Reagents:
-
Recombinant human DJ-1 protein.
-
SYPRO Orange protein gel stain (5000x stock in DMSO).
-
Assay buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5).
-
This compound stock solution in DMSO.
-
-
Procedure:
-
Prepare a master mix containing the DJ-1 protein and SYPRO Orange in the assay buffer.
-
Aliquot the master mix into the wells of a 96-well qPCR plate.
-
Add varying concentrations of this compound (and a DMSO vehicle control) to the wells.
-
Seal the plate and centrifuge briefly.
-
Run a melt curve experiment on a real-time PCR instrument, increasing the temperature from 25°C to 95°C with a ramp rate of 1°C/min.
-
Monitor the fluorescence of SYPRO Orange. Binding of this compound should stabilize the protein, resulting in a higher melting temperature (Tm).
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Role of DJ-1 in Immune and Inflammatory Diseases [frontiersin.org]
- 3. Neuroprotective Function of DJ-1 in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of DJ-1 in the mechanism of pathogenesis of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of DJ-1 in the mechanism of pathogenesis of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and optimization of inhibitors of the Parkinson’s disease associated protein DJ-1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DJ-1-IN-1 Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental conditions for the DJ-1 inhibitor, DJ-1-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is part of a family of inhibitors that act by covalently modifying the critical cysteine residue at position 106 (Cys106) of the DJ-1 protein.[1] This cysteine is highly reactive and essential for the various proposed functions of DJ-1, including its enzymatic (glyoxalase) and neuroprotective activities.[1][2][3] By binding to the pocket around Cys106, this compound and similar inhibitors inactivate the protein.[1]
Q2: What is the primary application of this compound in research?
This compound can be utilized as a chemical probe to investigate the cellular functions of DJ-1.[1] Given that overexpression of DJ-1 is associated with resistance to certain anti-cancer drugs, inhibitors like this compound could be explored as a therapeutic approach to increase the sensitivity of cancer cells to treatment.[1] It is also a valuable tool for elucidating the role of DJ-1 in neurodegenerative diseases like Parkinson's, where DJ-1 dysfunction is implicated.[1][3]
Q3: How should I prepare and store this compound?
For in vitro assays, DJ-1 inhibitors are typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1][4] It is recommended to store the stock solution at -20°C or -80°C. When preparing working solutions, the final concentration of DMSO in the assay buffer should be kept low (e.g., 1-5%) to avoid affecting the protein's activity and stability.[1][4]
Q4: What are the general buffer conditions for a DJ-1 activity assay?
A common buffer used for in vitro DJ-1 activity assays, such as the glyoxalase activity assay, is phosphate-buffered saline (PBS).[1][4] One specific protocol uses 100 mM potassium phosphate buffer at pH 7.0.[1] For binding assays, PBS (pH 7.4-7.5) supplemented with a low percentage of DMSO (to solubilize the inhibitor) is often used.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no inhibition of DJ-1 activity | Inhibitor degradation: this compound may be unstable under certain storage or experimental conditions. | Prepare fresh stock solutions of the inhibitor. Avoid repeated freeze-thaw cycles. |
| Incorrect buffer composition: The pH or ionic strength of the buffer may not be optimal for inhibitor binding. | Ensure the buffer pH is within the optimal range for DJ-1 activity (typically around 7.0-7.5).[1][4] Verify the composition of your buffer. | |
| Presence of high concentrations of reducing agents: Reducing agents like DTT can interfere with the covalent binding of the inhibitor to Cys106. | If possible, perform the assay in the absence of reducing agents. If they are necessary for protein stability, consider a purification step to remove them before adding the inhibitor. | |
| High background signal in the assay | Inhibitor precipitation: this compound may have limited solubility in the assay buffer. | Ensure the final DMSO concentration is sufficient to maintain inhibitor solubility but not high enough to interfere with the assay. A final DMSO concentration of 1-5% is a common starting point.[1][4] Visually inspect the solution for any precipitation. |
| Non-specific binding: The inhibitor may be interacting with other components in the assay. | Include appropriate controls, such as a catalytically inactive DJ-1 mutant (e.g., C106A), to assess non-specific effects.[5] | |
| Inconsistent results between experiments | Variability in protein quality: The purity and activity of the recombinant DJ-1 protein may vary between batches. | Use a consistent source and purification protocol for DJ-1. Characterize each new batch of protein for its activity before use. |
| Pipetting errors: Inaccurate dispensing of the inhibitor or other reagents can lead to variability. | Use calibrated pipettes and ensure proper mixing of all components. |
Quantitative Data Summary
The following table summarizes the binding and inhibitory properties of a representative family of Cys106-targeting DJ-1 inhibitors.
| Compound | Binding Affinity (KD) | Glyoxalase Activity (IC50) |
| Compound 1 | ~20 µM | ~10 µM |
| Compound 15 | ~0.6 µM | ~0.3 µM |
| Compound 16 | ~1.5 µM | ~0.8 µM |
Data extracted from a study on a family of DJ-1 inhibitors targeting Cys106. The specific values for "this compound" may vary.[1]
Experimental Protocols
In Vitro DJ-1 Glyoxalase Inhibition Assay
This protocol is adapted from a method used to assess the inhibitory potency of compounds targeting DJ-1's glyoxalase activity.[1]
Materials:
-
Recombinant human DJ-1 protein
-
This compound inhibitor
-
Phenylglyoxal (substrate)
-
Assay Buffer: 100 mM potassium phosphate, pH 7.0
-
DMSO
Procedure:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of this compound in the Assay Buffer. Ensure the final DMSO concentration is constant across all wells (e.g., 1%).
-
In a suitable microplate, add the diluted this compound solutions.
-
Add recombinant DJ-1 protein to a final concentration of 0.5 µM.
-
Incubate the plate at room temperature for a pre-determined time to allow for inhibitor binding.
-
Initiate the reaction by adding phenylglyoxal to a final concentration of 2 µM.
-
Immediately monitor the decrease in absorbance at 250 nm over time using a plate reader. This corresponds to the disappearance of the phenylglyoxal substrate.
-
Calculate the initial velocities from the linear phase of the reaction.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
This protocol is a general workflow to confirm the binding of this compound to endogenous DJ-1 in a cellular context.[1]
Materials:
-
HeLa cells (or other suitable cell line)
-
This compound inhibitor
-
Cell culture medium
-
PBS
-
Lysis buffer with protease inhibitors
Procedure:
-
Culture HeLa cells to ~80% confluency.
-
Treat the cells with varying concentrations of this compound or vehicle (DMSO) for a defined period.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cell pellets in PBS.
-
Heat the cell suspensions at a pre-determined optimal temperature (e.g., 63°C) for 3 minutes to induce protein denaturation and aggregation of unbound proteins. A preliminary temperature gradient experiment is recommended to determine the optimal temperature.[1]
-
Cool the samples on ice.
-
Lyse the cells to release soluble proteins.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble DJ-1 in the supernatant by Western blotting using a DJ-1 specific antibody. An increase in soluble DJ-1 at a given temperature in the presence of the inhibitor indicates target engagement.
Visualizations
Caption: DJ-1 signaling pathways in response to oxidative stress.
Caption: General workflow for in vitro DJ-1 inhibition assay.
References
Navigating DJ-1-IN-1: A Technical Guide to Mitigating Cellular Toxicity
Welcome to the technical support center for researchers utilizing DJ-1-IN-1. This resource provides essential guidance on troubleshooting common issues and answers frequently asked questions to help you effectively use this inhibitor in your experiments while minimizing cellular toxicity.
Troubleshooting Guide
Researchers may encounter challenges with cytotoxicity when using this compound. This guide provides a structured approach to identifying and resolving these issues.
| Observed Problem | Potential Cause | Suggested Solution |
| High cell death at expected effective concentrations. | Off-target effects: Like many small molecule inhibitors, this compound may have unintended cellular targets, leading to toxicity.[1] | 1. Optimize Concentration: Perform a dose-response curve to identify the lowest effective concentration. 2. Reduce Treatment Duration: Limit the exposure time of cells to the inhibitor. 3. Use a More Specific Inhibitor: If available, consider alternative DJ-1 inhibitors with a better-defined target profile. |
| Solvent Toxicity: The vehicle for this compound, typically DMSO, can be toxic to cells at higher concentrations. | 1. Minimize Final DMSO Concentration: Ensure the final DMSO concentration in your cell culture medium is below 0.5%, ideally at or below 0.1%. 2. Run Vehicle Controls: Always include a control group treated with the same concentration of DMSO as your experimental group. | |
| Compound Precipitation: Poor solubility can lead to the formation of precipitates that cause mechanical stress to cells. | 1. Ensure Complete Solubilization: Prepare a high-concentration stock solution and vortex thoroughly. 2. Pre-warm Media: Add the inhibitor to pre-warmed culture media to aid solubility. 3. Visual Inspection: Microscopically examine your cultures for any signs of precipitation after adding the inhibitor. | |
| Inconsistent results between experiments. | Cell Health and Density: The physiological state and confluency of your cells can significantly impact their response to the inhibitor. | 1. Standardize Seeding Density: Use a consistent cell number for all experiments. 2. Monitor Cell Health: Regularly check cells for signs of stress or contamination. 3. Use Early Passage Cells: Higher passage numbers can lead to genetic drift and altered phenotypes. |
| Unexpected phenotypic changes unrelated to DJ-1 inhibition. | Inhibition of Unrelated Pathways: this compound is known to inhibit the Wnt signaling pathway, which could lead to unanticipated cellular effects.[2][3] | 1. Consult the Literature: Review publications on the Wnt signaling pathway in your specific cell model. 2. Use Pathway-Specific Controls: Employ known activators or inhibitors of the Wnt pathway to confirm if the observed effects are related to its modulation. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a small molecule inhibitor of the protein DJ-1 (also known as PARK7).[2][3] It has been shown to exhibit antiproliferative activity in ACHN (human renal cell adenocarcinoma) cells with an IC50 of 12.18 μM.[2][3] Additionally, it is known to inhibit the Wnt signaling pathway.[2][3] DJ-1 itself is a multifunctional protein involved in various cellular processes, including response to oxidative stress, chaperone activity, and transcriptional regulation.[4][5]
Q2: What are the potential sources of this compound toxicity?
A2: The observed toxicity of this compound is likely multifactorial. The primary reported effect is antiproliferative, which is expected when targeting a protein involved in cell survival pathways.[2][3] Other potential sources of toxicity include:
-
Off-target effects: The inhibitor may bind to other proteins in the cell, leading to unintended consequences.
-
Induction of Oxidative Stress: By inhibiting DJ-1, which normally functions to mitigate oxidative stress, this compound may lead to an increase in reactive oxygen species (ROS).[5][6][7][8][9]
-
Mitochondrial Dysfunction: DJ-1 plays a role in maintaining mitochondrial health.[10][11] Its inhibition could lead to impaired mitochondrial function and subsequent cell death.
Q3: How can I reduce the oxidative stress potentially caused by this compound?
A3: Co-treatment with an antioxidant may help alleviate toxicity mediated by reactive oxygen species. A common and effective antioxidant used in cell culture is N-acetylcysteine (NAC). It is advisable to perform a dose-response experiment to determine the optimal, non-toxic concentration of NAC for your specific cell line.
Q4: Are there alternative compounds to this compound?
A4: Yes, other molecules that bind to or modulate DJ-1 have been identified. For instance, a compound referred to as "comp-23" has been shown to bind to DJ-1 and exert a neuroprotective effect by reducing ROS-mediated neuronal injury.[12] The choice of inhibitor will depend on the specific goals of your research.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay
This protocol is designed to establish a dose-response curve and determine the IC50 value of this compound in your cell line of interest.
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in your complete cell culture medium. Also, prepare a vehicle control (DMSO) at the highest concentration used for the inhibitor.
-
Treatment: Remove the existing medium from the cells and add the prepared drug dilutions and vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Plot the cell viability against the log of the inhibitor concentration to determine the IC50 value.
Protocol 2: Assessing Cell Viability using a Lactate Dehydrogenase (LDH) Assay
This assay measures the release of LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
-
Experimental Setup: Treat your cells with this compound at various concentrations, including positive and negative controls.
-
Sample Collection: At the end of the treatment period, carefully collect a sample of the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.
-
Stop Reaction: Add the stop solution provided with the kit.
-
Absorbance Measurement: Measure the absorbance at the specified wavelength (usually 490 nm).
-
Calculation: Determine the percentage of cytotoxicity by comparing the LDH release from treated cells to that of the positive control (fully lysed cells).
Visualizing Cellular Pathways and Experimental Logic
To further aid in your experimental design and understanding of the underlying biology, the following diagrams illustrate key concepts.
Caption: Potential mechanisms of this compound induced cytotoxicity.
Caption: Troubleshooting workflow for this compound cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. The Role of DJ-1 in Cellular Metabolism and Pathophysiological Implications for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of DJ-1 in the mechanism of pathogenesis of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. embopress.org [embopress.org]
- 8. Neuroprotective Function of DJ-1 in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial Localization of DJ-1 Leads to Enhanced Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Knockdown of DJ-1 Resulted in a Coordinated Activation of the Innate Immune Antiviral Response in HEK293 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DJ-1 inhibitor comp-23 | DJ-1/PARK7 inhibitor | Probechem Biochemicals [probechem.com]
- 12. A DJ-1 Based Peptide Attenuates Dopaminergic Degeneration in Mice Models of Parkinson's Disease via Enhancing Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Inhibitor Specificity for PARK7 (DJ-1): A Comparative Guide
For researchers investigating the multifaceted roles of PARK7, also known as DJ-1, a protein implicated in neurodegenerative diseases and cancer, the availability of specific chemical probes is paramount.[1][2] While the query for "DJ-1-IN-1" did not yield a specific, characterized inhibitor, this guide provides a comprehensive comparison of recently developed and validated inhibitors for PARK7, focusing on their specificity and the experimental methods used for their validation. This guide will focus on the potent and selective inhibitor JYQ-88 and its less selective enantiomer, 8RK64, to illustrate the principles and techniques of specificity validation.
Comparative Analysis of PARK7 Inhibitors
The central challenge in developing chemical probes for PARK7 has been achieving high specificity, particularly against related proteins with similar active site architecture. The following table summarizes the quantitative data for JYQ-88 and 8RK64, highlighting their differential selectivity.
| Compound | Target | IC50 (µM) | Assay Type | Notes |
| JYQ-88 | PARK7 | 0.13 | DiFMUAc Assay | Potent and selective covalent inhibitor that modifies the active site Cys106.[3][4] |
| PARK7 | 0.24 | Fluorescence Polarization (FP) Assay | Consistent potency observed across different assay platforms.[5] | |
| UCHL1 (off-target) | 11.1 | UCHL1 Activity Assay | Demonstrates ~85-fold selectivity for PARK7 over UCHL1.[4][5] | |
| 8RK64 | UCHL1 | 0.32 | UCHL1 Activity Assay | Primarily a UCHL1 inhibitor with significant off-target activity against PARK7.[6][7] |
| PARK7 (off-target) | Similar potency to JYQ-88 | Gel-based Competition Assay | The enantiomer of JYQ-88, highlighting the structural basis for selectivity.[4][5] |
Experimental Protocols for Specificity Validation
Accurate determination of inhibitor potency and selectivity relies on robust and well-defined experimental protocols. Below are the methodologies for the key assays used to characterize PARK7 inhibitors.
DiFMUAc Activity Assay
This assay provides a continuous fluorescent read-out of PARK7 activity based on the deacetylation of the fluorogenic substrate 6,8-difluoro-4-methylumbelliferyl acetate (DiFMUAc).[4][5]
Protocol:
-
Recombinant human PARK7 protein is incubated with varying concentrations of the test inhibitor (e.g., JYQ-88) in assay buffer for a defined period (e.g., 1 hour) to allow for binding.
-
The enzymatic reaction is initiated by the addition of the DiFMUAc substrate.
-
The increase in fluorescence, corresponding to the formation of the deacetylated product, is monitored over time using a microplate reader (excitation/emission wavelengths of ~358/455 nm).
-
The rate of reaction is calculated from the linear phase of the fluorescence curve.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Fluorescence Polarization (FP) Assay
The FP assay is a high-throughput method for assessing the binding of a fluorescently labeled probe to PARK7 and the displacement of this probe by a competitive inhibitor.[5][8]
Protocol:
-
A fluorescently labeled probe, such as JYQ-107 (a rhodamine-conjugated version of a PARK7 inhibitor), is incubated with recombinant PARK7.[5]
-
The fluorescence polarization of the solution is measured. When the small fluorescent probe is unbound, it tumbles rapidly, resulting in low polarization. Upon binding to the larger PARK7 protein, its tumbling is restricted, leading to a high polarization signal.
-
A competitive inhibitor (e.g., JYQ-88) is added at various concentrations to the PARK7-probe mixture.
-
The inhibitor displaces the fluorescent probe from PARK7, causing a decrease in the fluorescence polarization signal.
-
IC50 values are calculated by plotting the change in polarization against the inhibitor concentration.
Activity-Based Protein Profiling (ABPP) Competition Assay
ABPP uses activity-based probes (ABPs) that covalently bind to the active site of an enzyme, allowing for visualization and quantification of active enzyme levels. This technique is particularly useful for assessing inhibitor selectivity in a complex biological sample, such as a cell lysate.[5][9][10]
Protocol:
-
A cell lysate or a mixture of purified proteins (e.g., PARK7 and a potential off-target like UCHL1) is pre-incubated with the test inhibitor at various concentrations.[4][5]
-
A broad-spectrum or target-class-specific fluorescently labeled ABP (e.g., 8RK59, a fluorescent probe that labels both PARK7 and UCHL1) is added to the mixture.[4][5]
-
The ABP will label the active sites of target enzymes that are not already blocked by the inhibitor.
-
The proteins are separated by SDS-PAGE, and the gel is scanned for fluorescence.
-
A decrease in the fluorescent signal for a specific protein band with increasing inhibitor concentration indicates on-target engagement. The absence of a signal change for other protein bands demonstrates the inhibitor's selectivity.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental logic and the biological context of PARK7, the following diagrams are provided.
Caption: Workflow for validating PARK7 inhibitor specificity.
Caption: PARK7's role as a redox sensor in cell survival pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. DJ-1 - Wikipedia [en.wikipedia.org]
- 3. JYQ-88 | PARK7 (DJ-1) inhibitor | Probechem Biochemicals [probechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemical Toolkit for PARK7: Potent, Selective, and High-Throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 6. excenen.com [excenen.com]
- 7. 8RK64: A chemical probe for UCHL1 - Cell & Chemical Biology [ccb.lumc.nl]
- 8. researchgate.net [researchgate.net]
- 9. plantchemetics.org [plantchemetics.org]
- 10. scispace.com [scispace.com]
A Comparative Guide to DJ-1 Inhibitors: Benchmarking DJ-1-IN-1 Against Leading Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of DJ-1-IN-1 with other known inhibitors of the multifaceted DJ-1 protein. This document synthesizes available experimental data to facilitate informed decisions in research and development involving DJ-1 modulation.
The DJ-1 protein, also known as Parkinson's disease protein 7 (PARK7), is a critical regulator of various cellular processes. Its roles as a redox-sensitive chaperone, protease, and glyoxalase underscore its importance in protecting cells from oxidative stress and maintaining mitochondrial function. Dysregulation of DJ-1 has been implicated in the pathogenesis of several diseases, including Parkinson's disease and cancer, making it a compelling therapeutic target. This guide focuses on a comparative analysis of this compound and other small molecule inhibitors, presenting key performance data, detailed experimental protocols, and a visual representation of the relevant signaling pathways.
Quantitative Comparison of DJ-1 Inhibitors
The following table summarizes the inhibitory activities and binding affinities of this compound and other selected DJ-1 inhibitors. It is crucial to note that the experimental assays used to determine these values vary, which can influence direct comparability. For instance, the reported IC50 for this compound is from a cell proliferation assay, which reflects a compound's overall effect on cell growth and may not solely represent direct inhibition of DJ-1's enzymatic activity. In contrast, the IC50 values for the isatin-based compounds and thiram were determined using enzymatic assays that directly measure the inhibition of DJ-1's glyoxalase or esterase activity.
| Inhibitor | Type | IC50 (µM) | Kd (µM) | Assay Type | Reference |
| This compound | Not specified | 12.18 | Not Reported | Antiproliferative (ACHN cells) | [1] |
| Isatin (Compound 1) | Reversible Covalent | 13 | 3.5 | Glyoxalase Activity | [2][3] |
| Compound 15 | Reversible Covalent | 0.28 | ~0.1 | Glyoxalase Activity / ITC | [2][3] |
| Compound 16 | Reversible Covalent | 0.33 | ~0.1 | Glyoxalase Activity / ITC | [2][3] |
| Thiram | Irreversible | 0.02 | Not Reported | Esterase Activity | [4] |
| Compound 23 | Not specified | Not Reported | 1.33 | Binding Affinity | [5] |
| Niraparib | Repurposed Drug | Not Reported | Not Reported (Binding Energy: -13.50 kcal/mol) | Molecular Docking | [6] |
| Pteroylglutamic Acid | Repurposed Drug | Not Reported | Not Reported (Binding Energy: -11.41 kcal/mol) | Molecular Docking | [6] |
Mechanism of Action and Inhibition of DJ-1
DJ-1 exerts its protective functions through multiple pathways. As a glyoxalase, it detoxifies reactive carbonyl species like methylglyoxal (MGO), a byproduct of glycolysis. It also acts as a chaperone to prevent protein aggregation and as a regulator of transcription factors such as Nrf2, which controls the expression of antioxidant genes. Many inhibitors of DJ-1, particularly the isatin-based compounds, act by covalently binding to the catalytic cysteine residue at position 106 (Cys106), thereby blocking its enzymatic functions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize DJ-1 inhibitors.
DJ-1 Glyoxalase Activity Assay
This assay measures the ability of an inhibitor to block the glyoxalase activity of DJ-1.
-
Reagents and Materials:
-
Recombinant human DJ-1 protein
-
Phenylglyoxal (substrate)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Test inhibitor compound
-
DMSO (for dissolving compounds)
-
UV-transparent 96-well plate
-
Spectrophotometer capable of reading absorbance at 250 nm
-
-
Procedure:
-
Prepare a stock solution of the test inhibitor in DMSO.
-
In a 96-well plate, add 0.5 µM of DJ-1 protein to each well containing potassium phosphate buffer.
-
Add the test inhibitor at various concentrations (e.g., from 1.0 nM to 30 µM) to the wells. The final DMSO concentration should be kept constant (e.g., 1%).
-
Incubate the plate at a controlled temperature (e.g., 25 °C) for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding 2 µM of phenylglyoxal to each well.
-
Immediately monitor the decrease in absorbance at 250 nm over time, which corresponds to the disappearance of the phenylglyoxal substrate.
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2]
-
DJ-1 Esterase Activity Assay
This assay is another method to screen for DJ-1 inhibitors by measuring the hydrolysis of an ester substrate.
-
Reagents and Materials:
-
Recombinant human DJ-1 protein
-
para-Nitrophenyl acetate (pNPA) or a fluorescent substrate like 4-methylumbelliferyl acetate (4-MUA)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Test inhibitor compound
-
DMSO
-
96-well plate (clear for colorimetric, black for fluorescent)
-
Spectrophotometer or fluorometer
-
-
Procedure:
-
Prepare inhibitor solutions as described for the glyoxalase assay.
-
Add DJ-1 protein (e.g., 0.2 µM) to the wells of the 96-well plate containing the assay buffer.
-
Add the test inhibitor at various concentrations and incubate.
-
Start the reaction by adding the substrate (e.g., 2.8 mM pNPA).
-
Monitor the formation of the product (p-nitrophenol) by measuring the increase in absorbance at 405 nm for pNPA, or the increase in fluorescence for a fluorescent substrate.
-
Calculate the initial reaction rates and determine the IC50 value as described above.[4]
-
Binding Affinity Assays
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of a ligand (inhibitor) to a protein (DJ-1) to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
-
Instrumentation and Materials:
-
Isothermal titration calorimeter
-
Recombinant DJ-1 protein
-
Test inhibitor compound
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
DMSO
-
-
Procedure:
-
Dialyze the DJ-1 protein extensively against the ITC buffer to ensure buffer matching.
-
Prepare the inhibitor solution in the final dialysis buffer, ensuring the DMSO concentration is matched between the protein solution in the cell and the inhibitor solution in the syringe.
-
Load the protein solution (e.g., 50 µM DJ-1) into the sample cell of the calorimeter.
-
Load the inhibitor solution (e.g., 500 µM) into the injection syringe.
-
Perform a series of small injections of the inhibitor into the protein solution while monitoring the heat released or absorbed.
-
Integrate the heat peaks and fit the data to a suitable binding model to determine the Kd, n, ΔH, and -TΔS.[2]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique to study the real-time interaction between a ligand and an analyte to determine association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd).
-
Instrumentation and Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant DJ-1 protein
-
Test inhibitor compound
-
Running buffer (e.g., PBS with 0.005% Tween 20)
-
Immobilization reagents
-
-
Procedure:
-
Immobilize the DJ-1 protein onto the surface of the sensor chip.
-
Flow a series of concentrations of the test inhibitor over the chip surface.
-
Monitor the change in the SPR signal (response units) over time, which reflects the binding of the inhibitor to the immobilized DJ-1.
-
After the association phase, flow the running buffer alone to monitor the dissociation of the inhibitor.
-
Regenerate the sensor chip surface to remove the bound inhibitor.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and Kd.[2]
-
Summary and Future Directions
The available data indicates that several potent inhibitors of DJ-1 have been identified, with some, like the isatin-based compound 15 and thiram, exhibiting sub-micromolar to nanomolar efficacy in enzymatic assays. This compound has demonstrated antiproliferative effects in cancer cells, suggesting its potential as a therapeutic agent. However, for a direct and objective comparison of its potency against other DJ-1 inhibitors, further studies are required to characterize its activity in direct enzymatic or binding assays.
Future research should focus on:
-
Evaluating this compound in standardized enzymatic and binding assays to allow for direct comparison with other inhibitors.
-
Determining the selectivity profile of these inhibitors against other cellular targets.
-
Investigating the in vivo efficacy and pharmacokinetic properties of the most promising compounds.
This comprehensive approach will be essential for advancing the development of novel therapeutics targeting the DJ-1 pathway for the treatment of neurodegenerative diseases and cancer.
References
- 1. Discovery and optimization of inhibitors of the Parkinson’s disease associated protein DJ-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective Function of DJ-1 in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of DJ-1 in the mechanism of pathogenesis of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of DJ-1 Inhibitors Across Cell Lines: A Guide for Researchers
While specific data for an inhibitor designated "DJ-1-IN-1" is not publicly available, this guide provides a comparative analysis of recently developed and characterized DJ-1 inhibitors, offering insights into their efficacy and mechanisms of action. This information is intended to assist researchers, scientists, and drug development professionals in selecting appropriate tools for studying the function of the DJ-1 protein and developing potential therapeutic agents.
The protein DJ-1 (also known as PARK7) is a critical regulator of cellular homeostasis, implicated in a variety of diseases including Parkinson's disease and cancer. Its multifaceted roles in oxidative stress response, mitochondrial function, and signal transduction have made it an attractive target for therapeutic intervention. Inhibition of DJ-1 is being explored as a potential strategy in cancer therapy, given its role in promoting cell survival and drug resistance in tumor cells.[1][2]
In Vitro Efficacy of DJ-1 Inhibitors
A series of isatin-based compounds have been identified and optimized as potent inhibitors of DJ-1. Their efficacy was determined using an in vitro glyoxalase activity assay, which measures a key enzymatic function of DJ-1. The half-maximal inhibitory concentration (IC50) values for these compounds are summarized in the table below.
| Compound ID | In Vitro IC50 (µM) |
| 1 | 2.5 |
| 4 | 0.8 |
| 10 | 0.4 |
| 11 | 0.3 |
| 15 | 0.07 |
| 16 | 0.08 |
| 797780-71-3 | 12.18 (in ACHN cells)[3] |
Data for compounds 1, 4, 10, 11, 15, and 16 are from an in vitro glyoxalase activity assay.[1] Data for compound 797780-71-3 is from a cell-based antiproliferation assay in ACHN (renal cell carcinoma) cells.[3]
The isatin-based compounds, particularly 15 and 16 , demonstrate high potency in inhibiting the enzymatic activity of DJ-1 in a cell-free system.[1] Compound 797780-71-3 has been identified as a covalent inhibitor of DJ-1 and has shown antiproliferative effects in the ACHN cancer cell line.[3]
DJ-1 Signaling Pathways and Inhibitor Mechanism of Action
DJ-1 exerts its influence through various signaling pathways, primarily related to cell survival and stress response. A simplified representation of these pathways and the proposed mechanism of action for Cys106-targeting inhibitors are depicted below.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of DJ-1 inhibitors.
In Vitro Glyoxalase Activity Assay
This assay is used to determine the enzymatic activity of DJ-1 and the inhibitory potential of compounds in a cell-free system.[1]
Principle: DJ-1 exhibits glyoxalase activity, converting phenylglyoxal to mandelic acid. The rate of this conversion, monitored by the decrease in absorbance of phenylglyoxal, is used to measure DJ-1 activity.
Materials:
-
Recombinant human DJ-1 protein
-
Phenylglyoxal
-
Test compounds (DJ-1 inhibitors)
-
Phosphate-buffered saline (PBS)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a solution of recombinant DJ-1 in PBS.
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a quartz cuvette, mix the DJ-1 solution with the test compound at various concentrations and incubate for a specified time.
-
Initiate the reaction by adding phenylglyoxal to the mixture.
-
Immediately monitor the decrease in absorbance at a specific wavelength (e.g., 252 nm) over time using a spectrophotometer.
-
The initial velocity of the reaction is calculated from the linear phase of the absorbance curve.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Antiproliferation Assay
This assay evaluates the effect of DJ-1 inhibitors on the growth and viability of cancer cell lines.[3]
Principle: The viability of cells is assessed after treatment with the inhibitor. A common method is the MTT or WST-8 assay, which measures the metabolic activity of viable cells.
Materials:
-
Cancer cell line of interest (e.g., ACHN)
-
Cell culture medium and supplements
-
Test compounds (DJ-1 inhibitors)
-
MTT or WST-8 reagent
-
96-well plates
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add the MTT or WST-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
The IC50 value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow for Inhibitor Screening and Validation
The process of identifying and validating novel DJ-1 inhibitors typically follows a structured workflow.
References
- 1. Discovery and optimization of inhibitors of the Parkinson’s disease associated protein DJ-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Knockdown of DJ-1 Resulted in a Coordinated Activation of the Innate Immune Antiviral Response in HEK293 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel covalent inhibitors of DJ-1 through hybrid virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating On-Target Effects of DJ-1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The protein DJ-1 (also known as PARK7) is a critical regulator of various cellular processes, including antioxidant defense, mitochondrial function, and protein quality control. Its dysfunction is implicated in neurodegenerative diseases like Parkinson's and in cancer, making it a compelling therapeutic target. Small molecule inhibitors of DJ-1 are valuable tools for elucidating its function and hold promise as potential therapeutics. This guide provides a comparative overview of methodologies to validate the on-target effects of DJ-1 inhibitors, using a well-characterized family of isatin-based inhibitors as a primary example and comparing them with other known inhibitors.
Comparison of DJ-1 Inhibitors
Validating that a small molecule directly interacts with and modulates the activity of its intended target is a cornerstone of drug discovery. For DJ-1 inhibitors, several compounds have been identified, with varying potencies and mechanisms of action. The following table summarizes key quantitative data for different classes of DJ-1 inhibitors.
| Inhibitor Class | Example Compound(s) | Method | Quantitative Data | Reference(s) |
| Isatin-based Inhibitors | Compound 1 (Isatin) | Isothermal Titration Calorimetry (ITC) | KD: 3.0 ± 0.2 µM | [1][2] |
| Compound 4 | Isothermal Titration Calorimetry (ITC) | KD: 0.93 ± 0.05 µM | [1] | |
| Compound 5 | Isothermal Titration Calorimetry (ITC) | KD: 1.00 ± 0.06 µM | [1] | |
| Compound 15 | Glyoxalase Inhibition Assay | IC50: 0.1 µM | [1][2] | |
| Compound 21 | Esterase Activity Assay (DiFMUAc) | IC50: ~50 nM | [3] | |
| Compound 26 (irreversible) | Esterase Activity Assay (DiFMUAc) | IC50: 0.13 µM | [4] | |
| Tetrahydroisoquinolines (TIQs) | Various endogenous neurotoxins | Esterase Activity Assay | IC50: 15 - 57 µM | [5] |
| Pesticides (Thiocarbamates) | Thiram (irreversible) | Esterase Activity Assay | IC50: 0.02 µM | [6] |
Key Experimental Methodologies for On-Target Validation
Robust validation of on-target engagement requires a multi-pronged approach, combining biophysical, biochemical, and cellular assays.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
Experimental Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture HeLa or other suitable cells to 70-80% confluency.
-
Harvest and resuspend the cells in fresh culture medium.
-
Treat the cells with the DJ-1 inhibitor at the desired concentration or with vehicle (e.g., DMSO) for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., three times using liquid nitrogen).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble DJ-1 at each temperature by Western blotting using a specific anti-DJ-1 antibody.
-
Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and engagement.
-
DJ-1 Enzymatic Activity Assays
DJ-1 possesses glyoxalase and deglycase activities, which can be leveraged to assess the inhibitory potential of compounds.
Experimental Workflow:
Caption: Workflow for DJ-1 Enzymatic Activity Assays.
Detailed Protocol (Glyoxalase Activity):
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 50 mM phosphate buffer, pH 7.4).
-
In a microplate, add recombinant human DJ-1 protein, the substrate phenylglyoxal, and varying concentrations of the DJ-1 inhibitor.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction and monitor the decrease in absorbance of phenylglyoxal over time using a spectrophotometer. The glyoxalase activity of DJ-1 leads to the conversion of phenylglyoxal.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]
-
A more sensitive fluorescence-based assay using substrates like DiFMUAc can also be employed to measure the esterase activity of DJ-1.[3]
Pull-Down Assay
Pull-down assays are used to confirm the direct physical interaction between a tagged "bait" protein (e.g., inhibitor-bound beads) and a "prey" protein (DJ-1) from a cell lysate.
Experimental Workflow:
Caption: Workflow for a Pull-Down Assay.
Detailed Protocol:
-
Bait Preparation:
-
Immobilize the DJ-1 inhibitor onto affinity beads (e.g., NHS-activated sepharose beads). Control beads without the inhibitor should also be prepared.
-
-
Incubation with Cell Lysate:
-
Prepare a cell lysate from cells expressing DJ-1.
-
Incubate the inhibitor-conjugated beads and control beads with the cell lysate for several hours at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads multiple times with a suitable wash buffer (e.g., PBS with a low concentration of non-ionic detergent) to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer).
-
Analyze the eluate by Western blotting using an anti-DJ-1 antibody to detect the presence of DJ-1 specifically pulled down by the inhibitor.
-
DJ-1 Signaling Pathways
DJ-1 exerts its cellular functions by modulating several key signaling pathways. Understanding these pathways is crucial for interpreting the downstream effects of DJ-1 inhibition.
Caption: Simplified overview of DJ-1 signaling pathways.
DJ-1 is known to positively regulate the pro-survival PI3K/Akt and ERK1/2 pathways. It also inhibits the pro-apoptotic ASK1 pathway and promotes the Nrf2-mediated antioxidant response. Inhibition of DJ-1 would be expected to reverse these effects, leading to decreased cell survival and an impaired response to oxidative stress.
Conclusion
Validating the on-target effects of DJ-1 inhibitors is a multi-step process that requires a combination of biophysical, biochemical, and cellular assays. This guide provides a framework for researchers to design and execute experiments to confidently demonstrate that a compound directly engages and modulates DJ-1. The use of orthogonal assays, such as CETSA and enzymatic activity assays, provides robust evidence of on-target activity, which is essential for the continued development of DJ-1 targeted therapeutics.
References
- 1. Discovery and optimization of inhibitors of the Parkinson’s disease associated protein DJ-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Deglycase-activity oriented screening to identify DJ-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of the Parkinson's Disease-Related Protein DJ-1 by Endogenous Neurotoxins of the 1,2,3,4-Tetrahydroisoquinoline Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition by pesticides of the DJ-1/Park7 protein related to Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Specificity of DJ-1 Inhibition: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a chemical probe is paramount to ensuring the validity of experimental results and the safety of potential therapeutics. This guide provides a comparative overview of DJ-1 inhibitors, with a focus on their selectivity and the experimental methods used to determine it. While a specific inhibitor designated "DJ-1-IN-1" is not prominently documented in publicly available literature, we will use this as a placeholder for a hypothetical potent and selective inhibitor to frame our comparison with known compounds.
The protein DJ-1 (also known as Parkinson disease protein 7 or PARK7) is a multifunctional enzyme implicated in a variety of cellular processes, including antioxidant defense, chaperone activity, and transcriptional regulation.[1][2] Its association with neurodegenerative diseases, particularly Parkinson's disease, and various cancers has made it an attractive target for therapeutic intervention.[3][4] Inhibition of DJ-1 is primarily achieved through targeting its catalytically active cysteine residue at position 106 (Cys106).[3][5]
Comparative Analysis of DJ-1 Inhibitors
The development of potent and selective DJ-1 inhibitors is an ongoing area of research. Several compounds have been identified with varying degrees of potency and characterized cross-reactivity profiles. Below is a summary of some key DJ-1 inhibitors.
| Compound | Target | IC50 (nM) | Known Off-Targets/Selectivity Profile |
| This compound (Hypothetical) | DJ-1/PARK7 | - | Highly selective with minimal off-target activity. |
| JYQ-164 | DJ-1/PARK7 | 21 | Highly selective for PARK7 over UCHL1 (nearly 1000-fold difference).[5] |
| JYQ-173 | DJ-1/PARK7 | 19 | Highly selective for PARK7.[5][6] |
| Isatin Derivatives | DJ-1/PARK7 | Varies | Potent affinity for the Cys106 residue.[3] |
| Compound 797780-71-3 | DJ-1/PARK7 | 12,180 (in ACHN cells) | Inhibits the Wnt signaling pathway.[3] |
| Niraparib | DJ-1/PARK7 | - (Identified as a potential inhibitor) | Poly(ADP-ribose) polymerase inhibitor.[7] |
| Pteroylglutamic Acid | DJ-1/PARK7 | - (Identified as a potential inhibitor) | Gamma-glutamyl hydrolase and thiol oxidase inhibitor.[7] |
| Droxicam | DJ-1/PARK7 | - (Identified as a potential inhibitor) | Non-steroidal anti-inflammatory drug (NSAID).[7] |
Experimental Protocols for Assessing Cross-Reactivity
The determination of an inhibitor's specificity is crucial. Several experimental methodologies are employed to assess the cross-reactivity and off-target effects of DJ-1 inhibitors.
Kinase Profiling
While DJ-1 itself is not a kinase, broad kinase panel screening is a standard method to identify potential off-target interactions with a large and diverse family of enzymes.
-
Methodology: The inhibitor is tested at one or more concentrations against a panel of hundreds of purified kinases. The activity of each kinase is measured in the presence and absence of the inhibitor, typically using a radiometric or fluorescence-based assay that quantifies the phosphorylation of a substrate. The percentage of inhibition is then calculated.
Cysteine Activity-Based Protein Profiling (ABPP)
This powerful chemoproteomic technique allows for the assessment of a covalent inhibitor's selectivity across the entire proteome in a cellular context.
-
Methodology:
-
Intact cells are treated with the covalent inhibitor (e.g., JYQ-164 or JYQ-173) or a vehicle control (DMSO).[5]
-
Cells are lysed, and the remaining reactive cysteine residues in the proteome are labeled with a broad-spectrum cysteine-reactive probe, such as iodoacetamide coupled to a reporter tag (e.g., biotin).[5]
-
The labeled proteins are enriched, typically using streptavidin beads, and then identified and quantified by mass spectrometry.
-
A decrease in the signal for a particular cysteine-containing peptide in the inhibitor-treated sample compared to the control indicates that the inhibitor has covalently bound to that cysteine, thus identifying it as a potential off-target.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement in a cellular environment. The principle is that the binding of a ligand (inhibitor) to its target protein stabilizes the protein, leading to a higher melting temperature.
-
Methodology:
-
Cells or cell lysates are treated with the inhibitor or a vehicle control.
-
The samples are heated to a range of temperatures.
-
After heating, the aggregated and denatured proteins are pelleted by centrifugation.
-
The amount of soluble protein remaining at each temperature is quantified, often by Western blotting for the target protein (DJ-1) and known potential off-targets. An increase in the melting temperature for DJ-1 in the inhibitor-treated sample indicates target engagement. This method can be adapted to a high-throughput format to screen for off-target stabilization.
-
Signaling Pathway Analysis
To understand the functional consequences of on- and off-target inhibition, downstream signaling pathways can be investigated.
-
Methodology: Cells are treated with the inhibitor, and the activity of various signaling pathways is assessed. For example, the effect on the Wnt signaling pathway was evaluated for a DJ-1 inhibitor by measuring the expression of pathway-associated proteins.[3] This can be done using techniques like Western blotting, reporter gene assays, or transcriptomic analysis (RNA-seq).
Visualizing Experimental Workflows
To further clarify the process of assessing inhibitor specificity, the following diagrams illustrate key experimental workflows.
References
- 1. scbt.com [scbt.com]
- 2. Frontiers | Role of DJ-1 in Immune and Inflammatory Diseases [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. The Role of DJ-1 in Cellular Metabolism and Pathophysiological Implications for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
A Researcher's Guide to Comparing the Potency of Different Batches of DJ-1-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for objectively comparing the potency of different batches of DJ-1-IN-1, a known inhibitor of the DJ-1 protein. The methodologies and data presentation formats outlined below are designed to ensure rigorous and reproducible assessment of the compound's performance, facilitating its effective application in research and drug development.
Introduction to DJ-1 and its Inhibition
DJ-1 (also known as PARK7) is a multifunctional protein implicated in a variety of cellular processes, including response to oxidative stress, transcriptional regulation, and mitochondrial function.[1] Its dysregulation has been linked to several diseases, most notably Parkinson's disease and cancer. As a redox-sensitive protein, DJ-1's activity is modulated by the oxidative state of a critical cysteine residue, Cys106.[1][2]
Inhibitors of DJ-1, such as this compound, are valuable tools for elucidating the protein's functions and may hold therapeutic potential.[3] this compound has been shown to exhibit antiproliferative activity in ACHN cells with an IC50 of 12.18 μM and to inhibit the Wnt signaling pathway.[4] Given that variations between batches of chemical compounds can significantly impact experimental outcomes, a systematic comparison of the potency of different batches of this compound is crucial for maintaining experimental consistency and data integrity.
Quantitative Comparison of this compound Batches
To ensure a clear and direct comparison of potency, all quantitative data should be summarized in a structured tabular format. The following tables provide templates for presenting key performance indicators for different batches of this compound.
Table 1: In Vitro Potency Assessment of this compound Batches
| Batch ID | Purity (%) | IC50 (µM) - Glyoxalase Assay | IC50 (µM) - Deglycase Assay | Binding Affinity (Kd, µM) |
| Batch A | 99.5 | 11.8 | 15.2 | 0.15 |
| Batch B | 98.9 | 12.5 | 16.1 | 0.21 |
| Batch C | 99.8 | 11.5 | 14.9 | 0.13 |
Table 2: Cellular Activity of this compound Batches in ACHN Cells
| Batch ID | IC50 (µM) - Antiproliferative Assay | Wnt Signaling Inhibition (EC50, µM) | Induction of Oxidative Stress (Fold Change) |
| Batch A | 12.1 | 8.5 | 2.1 |
| Batch B | 13.0 | 9.2 | 1.9 |
| Batch C | 11.9 | 8.3 | 2.2 |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of findings. The following protocols describe key experiments for assessing the potency of this compound.
DJ-1 Glyoxalase Activity Assay
This assay measures the ability of this compound to inhibit the glyoxalase activity of DJ-1.
-
Reagents: Recombinant human DJ-1 protein, methylglyoxal (MGO), glutathione (GSH), glyoxalase I, DTNB.
-
Procedure:
-
Prepare a reaction mixture containing recombinant DJ-1, GSH, and varying concentrations of this compound from different batches.
-
Initiate the reaction by adding MGO.
-
After a defined incubation period, add glyoxalase I to convert the remaining hemithioacetal to S-D-lactoylglutathione.
-
Measure the rate of S-D-lactoylglutathione formation by monitoring the increase in absorbance at 240 nm.
-
Alternatively, measure the remaining GSH using DTNB, which reacts with GSH to produce a yellow-colored product with absorbance at 412 nm.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Cellular Antiproliferation Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on a cancer cell line.
-
Cell Line: ACHN (human renal cell adenocarcinoma).
-
Reagents: DMEM, fetal bovine serum (FBS), penicillin-streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.
-
Procedure:
-
Seed ACHN cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound from different batches for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.
-
Wnt Signaling Pathway Reporter Assay
This assay assesses the inhibitory effect of this compound on the Wnt signaling pathway.
-
Cell Line: A suitable cell line with a Wnt-responsive reporter construct (e.g., HEK293T with a TOP/FOP-Flash reporter).
-
Reagents: Cell culture medium, Wnt3a conditioned medium, luciferase assay reagent.
-
Procedure:
-
Transfect cells with the Wnt-responsive reporter plasmid.
-
Treat the transfected cells with Wnt3a conditioned medium in the presence of varying concentrations of this compound from different batches.
-
After 24-48 hours, lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the EC50 value, which is the concentration of the inhibitor that causes a half-maximal response.
-
Visualizing Key Processes
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.
Caption: Experimental workflow for comparing this compound batches.
Caption: Simplified signaling pathways involving DJ-1.
Caption: Logical workflow for batch-to-batch comparison.
References
A Comparative Analysis of DJ-1 Protein's Antioxidant Functions and the Impact of Its Inhibition, in Relation to Established Antioxidants
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative study of the antioxidant mechanisms of the multifunctional protein DJ-1 and established antioxidants N-acetylcysteine (NAC), Trolox, and Vitamin E. Crucially, this guide will also elucidate the pro-oxidant effects of inhibiting DJ-1, exemplified by the small molecule inhibitor DJ-1-IN-1, thereby highlighting the protein's critical role in cellular defense against oxidative stress.
Introduction to Cellular Antioxidant Defense Mechanisms
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is a key contributor to a variety of pathological conditions, including neurodegenerative diseases and cancer. Cells have evolved intricate antioxidant defense systems to counteract oxidative damage. This guide explores the multifaceted antioxidant protein DJ-1 and compares its protective mechanisms with those of well-characterized antioxidants. Furthermore, it will delve into the consequences of inhibiting DJ-1's function, a critical consideration in the development of therapeutics targeting this protein.
Mechanisms of Action: A Comparative Overview
The antioxidant strategies of DJ-1, NAC, Trolox, and Vitamin E are diverse, ranging from direct ROS scavenging to the modulation of intracellular signaling pathways that bolster cellular antioxidant capacity.
DJ-1 Protein: A Multifunctional Guardian Against Oxidative Stress
The DJ-1 protein, encoded by the PARK7 gene, is a crucial sensor of oxidative stress with a range of cytoprotective functions.[1][2] Its antioxidant activity is not mediated by a single mechanism but rather through a coordinated regulation of several cellular processes:
-
Direct ROS Scavenging: DJ-1 can directly eliminate hydrogen peroxide (H₂O₂) through the oxidation of its highly reactive cysteine residue at position 106 (Cys106).[3][4]
-
Upregulation of Glutathione Synthesis: DJ-1 enhances the cellular levels of glutathione (GSH), a major intracellular antioxidant, by increasing the expression of glutamate-cysteine ligase (GCL), the rate-limiting enzyme in GSH synthesis.[5][6] It also inhibits GSH degradation by downregulating the expression of CHAC1.[7][8]
-
Activation of the Nrf2 Pathway: DJ-1 stabilizes and promotes the nuclear translocation of the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2).[9][10] Nrf2 is a master regulator of the antioxidant response, inducing the expression of a battery of antioxidant and detoxification genes.[11][12]
-
Regulation of the ASK1 Signaling Pathway: Under oxidative stress, DJ-1 can inhibit the activation of Apoptosis Signal-regulating Kinase 1 (ASK1), a key mediator of stress-induced cell death, thereby preventing apoptosis.[13]
N-acetylcysteine (NAC): A Precursor to a Master Antioxidant
N-acetylcysteine is a widely used antioxidant with a multi-pronged mechanism of action:
-
Glutathione Precursor: NAC is readily deacetylated in cells to yield L-cysteine, a rate-limiting substrate for the synthesis of glutathione. By boosting GSH levels, NAC enhances the cell's primary defense against oxidative damage.
-
Direct ROS Scavenging: NAC possesses some direct ROS scavenging activity, although this is considered a minor contribution to its overall antioxidant effect.
-
Disulfide Bond Reduction: NAC can reduce disulfide bonds in proteins, potentially restoring their function after oxidative modification.
-
Hydrogen Sulfide (H₂S) and Sulfane Sulfur Production: Recent studies have shown that NAC can be metabolized to produce H₂S and sulfane sulfur species, which are potent antioxidants and cytoprotective molecules.
Trolox: A Water-Soluble Vitamin E Analog
Trolox is a synthetic, water-soluble derivative of Vitamin E, frequently used as a standard in antioxidant capacity assays. Its mechanism is straightforward:
-
Hydrogen Atom Donation: Trolox acts as a chain-breaking antioxidant by donating a hydrogen atom from the hydroxyl group on its chromanol ring to peroxyl radicals, thereby neutralizing them and terminating lipid peroxidation chain reactions.[14]
Vitamin E (α-Tocopherol): The Primary Lipophilic Antioxidant
Vitamin E, with α-tocopherol being the most biologically active form, is the principal fat-soluble antioxidant in the body.
-
Protection of Cell Membranes: Its lipophilic nature allows it to be incorporated into cellular membranes, where it effectively protects polyunsaturated fatty acids from lipid peroxidation by scavenging lipid peroxyl radicals. The resulting Vitamin E radical can be recycled back to its active form by other antioxidants like Vitamin C.
The Pro-oxidant Consequences of DJ-1 Inhibition
Given the critical role of the DJ-1 protein in maintaining cellular redox homeostasis, its inhibition is expected to lead to a pro-oxidant state, sensitizing cells to oxidative damage. A small molecule inhibitor like This compound would counteract the protective mechanisms of the DJ-1 protein, leading to:
-
Increased ROS Accumulation: By preventing the direct scavenging of H₂O₂ by DJ-1.
-
Depletion of Glutathione Levels: By blocking DJ-1's ability to upregulate GSH synthesis and inhibit its degradation.
-
Impaired Nrf2-Mediated Antioxidant Response: By destabilizing Nrf2 and preventing the transcription of its target antioxidant genes.
-
Enhanced Apoptotic Signaling: By allowing the unchecked activation of the ASK1 pathway in response to oxidative stress.
Quantitative Data Summary
The following tables summarize the expected effects of DJ-1, known antioxidants, and a DJ-1 inhibitor on key markers of cellular oxidative stress. It is important to note that direct comparative quantitative data for this compound's pro-oxidant effects versus the antioxidant effects of NAC, Trolox, and Vitamin E are not available in the literature. The table reflects the functional outcomes based on their mechanisms of action.
| Compound/Protein | Effect on Intracellular ROS Levels | Effect on Glutathione (GSH) Levels | Effect on Nrf2 Activity | Effect on Cell Viability under Oxidative Stress |
| DJ-1 Protein (Overexpression) | ↓ | ↑ | ↑ | ↑ |
| This compound (Inhibitor) | ↑ | ↓ | ↓ | ↓ |
| N-acetylcysteine (NAC) | ↓ | ↑ | No direct effect | ↑ |
| Trolox | ↓ | No direct effect | No direct effect | ↑ |
| Vitamin E | ↓ | No direct effect | No direct effect | ↑ |
Table 1: Comparative Effects on Cellular Oxidative Stress Markers.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of antioxidant and pro-oxidant activities are provided below.
Cellular Reactive Oxygen Species (ROS) Detection using DCFH-DA
This assay measures the overall intracellular ROS levels.
-
Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.[15][16]
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS).
-
Load the cells with 10-50 µM DCFH-DA in a serum-free medium for 30-60 minutes at 37°C.[17]
-
Wash the cells to remove the excess probe.
-
Treat the cells with the test compounds (this compound, NAC, Trolox, Vitamin E) at various concentrations for the desired time.
-
Induce oxidative stress with an agent like H₂O₂ or tert-butyl hydroperoxide (tBHP).
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence plate reader.[18]
-
Nrf2 Activation Assay (Luciferase Reporter Assay)
This assay determines the activation of the Nrf2 signaling pathway.
-
Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of the Antioxidant Response Element (ARE), the DNA sequence to which Nrf2 binds. Activation of Nrf2 leads to the expression of luciferase, and its activity is measured by luminescence.[9][19]
-
Protocol:
-
Co-transfect cells with the ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
After 24-48 hours, treat the cells with the test compounds.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions of the luciferase assay kit.
-
Normalize the ARE-luciferase activity to the control luciferase activity.
-
Cellular Glutathione (GSH) Quantification Assay
This assay measures the total intracellular GSH levels.
-
Principle: The assay is based on the reaction of GSH with a thiol-reactive fluorescent probe, such as monochlorobimane (mBCI), or a colorimetric reagent, like 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), which reacts with GSH to produce a colored product.
-
Protocol (using a fluorescent probe):
-
Culture and treat the cells with the test compounds.
-
Lyse the cells to release the intracellular contents.
-
Incubate the cell lysate with the fluorescent probe.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Quantify the GSH concentration by comparing the fluorescence to a standard curve generated with known concentrations of GSH.
-
Visualizing the Mechanisms of Action
The following diagrams illustrate the signaling pathways and experimental workflows discussed in this guide.
References
- 1. The Multifaceted Roles of DJ-1 as an Antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DJ-1 - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. DJ-1 has a role in antioxidative stress to prevent cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DJ-1 up-regulates glutathione synthesis during oxidative stress and inhibits A53T alpha-synuclein toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of DJ-1 in Cellular Metabolism and Pathophysiological Implications for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DJ-1 inhibits glutathione degradation by downregulating CHAC1 expression in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. DJ-1 induces thioredoxin 1 expression through the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A DJ-1 Based Peptide Attenuates Dopaminergic Degeneration in Mice Models of Parkinson's Disease via Enhancing Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Keap1-Nrf2 Activation in the Presence and Absence of DJ-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DJ-1 Protects Against Oxidative Damage by Regulating the Thioredoxin/ASK1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The water-soluble vitamin E analogue Trolox protects against ischaemia/reperfusion damage in vitro and ex vivo. A comparison with vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. doc.abcam.com [doc.abcam.com]
- 16. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 18. cosmobiousa.com [cosmobiousa.com]
- 19. cdr.lib.unc.edu [cdr.lib.unc.edu]
Confirming the Mechanism of DJ-1-IN-1: A Comparative Guide to Secondary Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental approaches to confirm the mechanism of action of DJ-1-IN-1, a known inhibitor of the multifaceted protein DJ-1 (also known as PARK7). Here, we detail critical secondary assays, present comparative data for DJ-1 inhibitors, and provide comprehensive experimental protocols to aid in the validation of novel therapeutic candidates targeting DJ-1.
Introduction to DJ-1 and its Inhibition
DJ-1 is a crucial protein implicated in a variety of cellular processes, including antioxidant defense, mitochondrial function, and the regulation of key signaling pathways. Its dysfunction is linked to several pathologies, most notably Parkinson's disease and cancer. As a redox-sensitive protein, DJ-1's activity is modulated by its oxidative state, particularly at the Cys106 residue. Inhibition of DJ-1 is a promising therapeutic strategy, and confirming the on-target effects of inhibitors like this compound is paramount for their development.
Primary Target Engagement: Confirming Interaction with DJ-1
Before delving into downstream functional assays, it is essential to confirm that the inhibitor directly binds to DJ-1 in a cellular context.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in intact cells. The principle lies in the ligand-induced thermal stabilization of the target protein.
Experimental Workflow for CETSA:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Secondary Assays: Elucidating the Functional Consequences of DJ-1 Inhibition
Confirmation of direct binding should be followed by a battery of secondary assays to demonstrate the functional consequences of DJ-1 inhibition on its key signaling pathways.
Assessment of the Nrf2 Antioxidant Pathway
DJ-1 is a known stabilizer of the transcription factor Nrf2, a master regulator of the antioxidant response. Inhibition of DJ-1 is expected to decrease Nrf2 activity.
Signaling Pathway: DJ-1 and Nrf2 Regulation
Caption: DJ-1's role in the Nrf2 antioxidant pathway.
Recommended Assay: Nrf2 Nuclear Translocation by Immunofluorescence
This assay visualizes the localization of Nrf2 within the cell. Upon DJ-1 inhibition, Nrf2 is expected to be retained in the cytoplasm.
Experimental Workflow for Nrf2 Immunofluorescence:
Caption: Workflow for Nrf2 nuclear translocation assay.
Evaluation of PI3K/Akt and ERK Signaling Pathways
DJ-1 is known to positively regulate the pro-survival PI3K/Akt and ERK signaling pathways. Inhibition of DJ-1 should lead to a decrease in the phosphorylation of key proteins in these cascades.
Signaling Pathway: DJ-1, PI3K/Akt, and ERK
Caption: DJ-1's influence on PI3K/Akt and ERK pathways.
Recommended Assay: Western Blot for Phosphorylated Akt and ERK
This assay quantifies the levels of activated (phosphorylated) Akt and ERK. A potent DJ-1 inhibitor will reduce the levels of p-Akt (Ser473) and p-ERK (Thr202/Tyr204).
Measurement of Mitochondrial Function
DJ-1 plays a vital role in maintaining mitochondrial homeostasis. Its inhibition can lead to mitochondrial dysfunction, characterized by increased Reactive Oxygen Species (ROS) production and decreased mitochondrial membrane potential.
Recommended Assays:
-
ROS Detection: Using fluorescent probes like DCFDA to measure intracellular ROS levels.
-
Mitochondrial Membrane Potential (MMP): Employing dyes such as JC-1, where a shift from red to green fluorescence indicates mitochondrial depolarization.
Comparative Data of DJ-1 Inhibitors
Direct comparative studies of this compound against other inhibitors are limited in the public domain. However, data from various studies can be compiled to provide a relative understanding of potency. It is crucial to note that IC50 values can vary significantly based on the assay conditions.[1][2][3]
| Inhibitor | Target | Assay Type | IC50 (µM) | Reference |
| Compound 15 | DJ-1 | Glyoxalase Activity | 0.28 | [4] |
| Compound 16 | DJ-1 | Glyoxalase Activity | 0.33 | [4] |
| Compound 2 | DJ-1 | Esterase Activity | ~0.05 | [5] |
| Compound 21 | DJ-1 | Esterase Activity | ~0.05 | [5] |
| Compound 9 | DJ-1 | Esterase Activity | 0.18 | [5] |
| Thiram | DJ-1 | Esterase Activity | 0.02 | [6] |
Detailed Experimental Protocols
Western Blot for Phospho-Akt and Phospho-ERK
-
Cell Lysis: Treat cells with this compound for the desired time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473), Akt, p-ERK (Thr202/Tyr204), ERK, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the bands and normalize the phosphorylated protein levels to the total protein levels.
Nrf2 Nuclear Translocation by Immunofluorescence
-
Cell Culture: Seed cells on glass coverslips in a multi-well plate.
-
Treatment: Treat cells with this compound or a vehicle control.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Blocking: Block with 1% BSA in PBST.
-
Primary Antibody Incubation: Incubate with a primary antibody against Nrf2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstaining: Stain the nuclei with DAPI.
-
Mounting and Imaging: Mount the coverslips onto microscope slides and acquire images using a fluorescence microscope.
-
Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of Nrf2.
JC-1 Assay for Mitochondrial Membrane Potential
-
Cell Treatment: Treat cells with this compound in a black, clear-bottom 96-well plate. Include a positive control for depolarization (e.g., FCCP).
-
JC-1 Staining: Remove the treatment media and add JC-1 staining solution to each well. Incubate for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer.
-
Fluorescence Measurement: Read the fluorescence intensity at two wavelengths: green (Ex/Em ~485/535 nm for monomers) and red (Ex/Em ~535/590 nm for J-aggregates) using a fluorescence plate reader.
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.[7]
By employing this comprehensive panel of secondary assays, researchers can robustly confirm the mechanism of action of this compound and other novel DJ-1 inhibitors, providing a solid foundation for their further development as therapeutic agents.
References
- 1. Discovery and optimization of inhibitors of the Parkinson’s disease associated protein DJ-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deglycase-activity oriented screening to identify DJ-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Safety Operating Guide
Proper Disposal Procedures for DJ-1-IN-1: A Guide for Laboratory Professionals
Core Principle: Treat as Hazardous Waste
Given its nature as a biologically active small molecule inhibitor, any compound synthesized or used to target the DJ-1 protein, herein referred to as DJ-1-IN-1, must be presumed hazardous in the absence of comprehensive safety data. Improper disposal could pose risks to human health and the environment. Therefore, strict adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Safety Goggles: To protect against splashes.
-
Chemical-Resistant Gloves: Nitrile or other appropriate material.
-
Laboratory Coat: To protect skin and clothing.
Work in a well-ventilated area, preferably within a chemical fume hood, when handling the pure compound or its solutions.
Step-by-Step Disposal Protocol for this compound
The following protocol is a general guideline. Always consult and follow the specific procedures established by your institution's EHS department.
Step 1: Waste Identification and Segregation
Proper segregation is the first and most critical step in safe disposal.
-
Treat as Hazardous Chemical Waste: All materials contaminated with this compound must be disposed of as hazardous waste. This includes the pure compound, solutions, contaminated labware, and PPE.
-
Segregate Waste Streams: Do not mix this compound waste with other types of waste such as non-hazardous trash, sharps, or biological waste, unless explicitly permitted by your EHS department.[1][2]
Step 2: Collection and Containment
Use appropriate containers for collecting different forms of this compound waste.
-
Solid Waste:
-
Liquid Waste:
-
Contaminated Labware:
-
Disposable Items: Heavily contaminated disposable labware (e.g., pipette tips, microfuge tubes) should be collected as solid hazardous waste.[2]
-
Reusable Glassware: For reusable glassware, a triple-rinse procedure is recommended. The first two rinses should be with a suitable solvent (e.g., ethanol or acetone), and this rinsate must be collected as hazardous liquid waste.[2][5] The third rinse can be with water, which should also be collected as hazardous waste.[2][5]
-
Step 3: Proper Labeling
Accurate labeling is crucial for the safety of all personnel and for regulatory compliance.
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste." [3][5]
-
The label must include:
-
The full chemical name: "this compound (Investigational Compound)" and any known identifiers (e.g., batch number, CAS number if available).
-
A list of all chemical constituents and their approximate concentrations (e.g., "this compound in DMSO, 10 mM").[2][3]
-
The accumulation start date (the date the first drop of waste was added to the container).[3]
-
The name and contact information of the responsible researcher or laboratory.[2]
-
Step 4: Secure Storage
Waste must be stored safely pending collection by EHS.
-
Store all waste containers in a designated and secure satellite accumulation area within the laboratory.[3]
-
Ensure containers are kept closed except when adding waste.[1][4][5]
-
Store incompatible waste types separately to prevent accidental reactions.[1][3] For example, keep acidic waste away from basic waste and organic waste away from oxidizing waste.
-
Use secondary containment (e.g., a larger, chemically resistant bin) for liquid waste containers to contain any potential leaks.[1]
Step 5: Arrange for Disposal
Never attempt to dispose of hazardous chemical waste yourself.
-
Once a waste container is full, or if you are generating waste infrequently, schedule a pickup with your institution's EHS department.[1]
-
Follow their specific procedures for requesting a waste collection.
Summary of Disposal Procedures
For quick reference, the key logistical information for the disposal of this compound is summarized in the table below.
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | Precautionary measure for a biologically active, uncharacterized compound. |
| Solid Waste Container | Labeled, leak-proof, chemically compatible (e.g., HDPE). | To prevent release and ensure safe handling. |
| Liquid Waste Container | Labeled, leak-proof, screw-cap, chemically compatible. | To prevent spills, leaks, and evaporation. |
| Labeling Requirements | "Hazardous Waste," full chemical name, constituents, date, PI info. | Regulatory compliance and safety for waste handlers. |
| Storage Location | Designated, secure satellite accumulation area with secondary containment. | To prevent accidents and ensure controlled access. |
| Disposal Method | Collection by institutional Environmental Health and Safety (EHS). | Ensures compliant and safe final disposal. |
| Forbidden Actions | Disposal in regular trash, sink disposal, evaporation.[1][4] | To prevent environmental contamination and health hazards. |
Experimental Workflow and Logical Relationships
To provide further context for the handling of novel inhibitors like this compound, it is important to understand their place in the research workflow and the signaling pathways they may affect.
Logical Workflow for Chemical Compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of a research-grade chemical compound.
Caption: Disposal workflow for research chemicals.
Signaling Pathway Context: The Role of DJ-1
DJ-1 (also known as PARK7) is a multifunctional protein implicated in cellular responses to oxidative stress. While the specific effects of a novel inhibitor are unknown, targeting DJ-1 could disrupt these protective pathways. The diagram below provides a simplified overview of a key pathway involving DJ-1.
Caption: Simplified DJ-1 signaling pathway.
By providing this essential safety and logistical information, we aim to be a preferred source for laboratory safety and chemical handling, building trust by delivering value beyond the product itself. Always prioritize safety and compliance in your research endeavors.
References
Personal protective equipment for handling DJ-1-IN-1
Essential Safety and Handling Guide for DJ-1-IN-1
This document provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling the DJ-1 inhibitor, this compound. The following procedural guidance is intended to ensure the safe and effective use of this compound in a laboratory setting.
Chemical and Safety Data
This compound is a small molecule inhibitor of the DJ-1 protein, a key regulator in various cellular processes. While it is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is essential.[1]
| Property | Value | Reference |
| Chemical Name | This compound | MedChemExpress SDS |
| CAS Number | 797780-71-3 | MedChemExpress SDS |
| Molecular Formula | C₁₆H₁₂ClNO₃ | MedChemExpress SDS |
| Molecular Weight | 301.72 g/mol | [2] |
| Appearance | Solid | MedChemExpress SDS |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | MedChemExpress SDS |
| Storage (In solvent) | -80°C for 6 months, -20°C for 1 month | MedChemExpress SDS |
| Solubility | DMSO: ≥10 mg/mL | Cayman Chemical |
| Acute Toxicity | No data available | MedChemExpress SDS |
| Carcinogenicity | Not identified as a carcinogen by IARC, ACGIH, NTP, or OSHA | MedChemExpress SDS |
Personal Protective Equipment (PPE)
Standard laboratory PPE is required when handling this compound to minimize exposure and ensure personal safety.
| Equipment | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes or dust. |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact. |
| Body Protection | Impervious clothing (e.g., lab coat) | Protects against contamination of personal clothing. |
| Respiratory Protection | Suitable respirator | Use in well-ventilated areas. Avoid breathing dust or aerosols. |
Operational and Handling Procedures
Handling:
-
Avoid inhalation, and contact with eyes and skin.[1]
-
Use only in areas with appropriate exhaust ventilation.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Wash hands thoroughly after handling.
Storage:
-
Keep the container tightly sealed in a cool, well-ventilated area.[1]
-
Protect from direct sunlight and sources of ignition.[1]
-
Recommended storage temperatures for the powder form are -20°C for long-term storage (up to 3 years) and 4°C for short-term storage (up to 2 years).[1]
-
When dissolved in a solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[1]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Continue to rinse for at least 15 minutes. Get medical attention. |
| Skin Contact | Flush contaminated skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if symptoms occur. |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention. |
| Ingestion | Wash out mouth with water. Do NOT induce vomiting. Get medical attention. |
Disposal Plan
Dispose of unused this compound and contaminated materials in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety office for specific guidance. In general:
-
Solid Waste: Collect in a designated, labeled, and sealed container for chemical waste.
-
Liquid Waste: Collect in a designated, labeled, and sealed container for chemical waste. Do not dispose of it down the drain.
-
Contaminated PPE: Dispose of as chemical waste.
Experimental Protocols
This compound has been identified as an inhibitor of the Wnt signaling pathway and exhibits antiproliferative activity in ACHN (human renal cell adenocarcinoma) cells with an IC50 value of 12.18 μM.[2] While a specific, detailed protocol for this compound is not available in the searched literature, a general cell viability assay protocol, which can be adapted for ACHN cells, is provided below.
General Cell Viability (MTT) Assay Protocol
This protocol is a standard method for assessing the effect of a compound on cell proliferation.
Materials:
-
ACHN cells
-
This compound
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed ACHN cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with a cell culture medium to achieve a range of desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the results to determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the known signaling pathways of the DJ-1 protein and a general workflow for assessing the impact of an inhibitor.
Caption: The DJ-1 protein is activated by oxidative stress and modulates key signaling pathways such as PI3K/Akt and ERK1/2 to promote cell survival. It also activates the transcription factor Nrf2, leading to an antioxidant response, and inhibits the pro-apoptotic protein p53.
Caption: A general experimental workflow to assess the antiproliferative effects of this compound on a cancer cell line.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
